1-(4-Cyanophenyl)-3-phenylurea
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(4-cyanophenyl)-3-phenylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O/c15-10-11-6-8-13(9-7-11)17-14(18)16-12-4-2-1-3-5-12/h1-9H,(H2,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTDYPTALPAUONC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40384619 | |
| Record name | N-(4-cyanophenyl)-N'-phenylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40384619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107676-58-4 | |
| Record name | N-(4-cyanophenyl)-N'-phenylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40384619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Basic Properties of 1-(4-Cyanophenyl)-3-phenylurea
Abstract
This technical guide provides a comprehensive overview of the fundamental properties of 1-(4-Cyanophenyl)-3-phenylurea (CAS No. 107676-58-4), a diarylurea compound of significant interest to the chemical and pharmaceutical research communities. Diarylureas represent a privileged scaffold in modern drug discovery, with several approved therapeutics, such as Sorafenib, belonging to this class.[1] This document details the synthesis, physicochemical characteristics, analytical validation, and the established biological context of 1-(4-Cyanophenyl)-3-phenylurea, designed to serve as a foundational resource for researchers in medicinal chemistry, drug development, and materials science.
Introduction and Strategic Context
1-(4-Cyanophenyl)-3-phenylurea, with the molecular formula C₁₄H₁₁N₃O, belongs to the diarylurea class of organic compounds. This structural motif is renowned for its role in the development of type II kinase inhibitors.[2] The urea linkage (–NH–CO–NH–) is a potent hydrogen bond donor and acceptor, enabling strong and specific interactions with the hinge region and the DFG (Asp-Phe-Gly) motif of protein kinases, often stabilizing the inactive "DFG-out" conformation.[2][3]
The presence of a terminal phenyl ring and a cyanophenyl group provides a valuable scaffold for further functionalization, allowing for the modulation of solubility, metabolic stability, and target-specific interactions. The cyano group, in particular, is a versatile functional group that can act as a hydrogen bond acceptor or be used as a synthetic handle for further chemical modification. Understanding the baseline properties of this core structure is paramount for its strategic deployment in research and development programs.
Physicochemical Properties
A summary of the key physicochemical properties for 1-(4-Cyanophenyl)-3-phenylurea is presented below. These data are essential for experimental design, including solvent selection for synthesis, purification, and biological assays.
| Property | Value | Source |
| CAS Number | 107676-58-4 | |
| Molecular Formula | C₁₄H₁₁N₃O | |
| Molecular Weight | 237.26 g/mol | |
| Appearance | White to off-white solid (predicted) | General knowledge |
| Melting Point | Not experimentally determined in cited literature. | - |
| Solubility | Predicted to be soluble in polar aprotic solvents (e.g., DMSO, DMF, Acetone). Sparingly soluble in water and nonpolar solvents. | General knowledge of diarylureas |
Synthesis and Purification
The synthesis of 1-(4-Cyanophenyl)-3-phenylurea is reliably achieved through the nucleophilic addition of an amine to an isocyanate. This is a standard and high-yielding reaction in organic chemistry.
Synthetic Scheme
The reaction involves the direct coupling of 4-aminobenzonitrile with phenyl isocyanate.
Caption: Reaction scheme for the synthesis of 1-(4-Cyanophenyl)-3-phenylurea.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for diarylurea synthesis.[1]
Materials:
-
4-Aminobenzonitrile (1.0 eq)
-
Phenyl Isocyanate (1.05 eq)
-
Anhydrous Toluene (or THF, Dichloromethane)
-
Magnetic stirrer and heating mantle
-
Round-bottom flask with reflux condenser and nitrogen inlet
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add 4-aminobenzonitrile (1.0 eq) and anhydrous toluene to create a 0.5 M solution.
-
Reactant Addition: Begin stirring the solution. Slowly add phenyl isocyanate (1.05 eq) dropwise to the stirred solution at room temperature.
-
Causality Note: The slight excess of isocyanate ensures the complete consumption of the starting amine. The reaction is often exothermic; slow addition prevents a rapid temperature increase. Anhydrous conditions are critical as isocyanates readily react with water to form symmetric ureas as byproducts.
-
-
Reaction Progression: After the addition is complete, heat the reaction mixture to reflux (or stir at room temperature) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-24 hours.
-
Product Isolation: Upon completion, cool the reaction mixture to room temperature. The product, being a solid, will often precipitate out of the solution.
-
Purification: Collect the precipitate by vacuum filtration. Wash the solid with cold solvent (e.g., toluene or hexane) to remove any unreacted starting materials.
-
Trustworthiness Note: The purity of the product can be initially assessed by its melting point (if known) and TLC. For higher purity, recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) is recommended. The final structure and purity must be confirmed by the analytical methods described in Section 5.
-
Biological Activity and Mechanism of Action
While specific biological data for 1-(4-Cyanophenyl)-3-phenylurea is not extensively published, its structural class—diarylurea—is a cornerstone of modern oncology therapeutics, primarily acting as Type II kinase inhibitors .
General Mechanism of Action
Diarylureas are known to target a variety of protein kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR) and c-Met, which are crucial regulators of tumor angiogenesis and cell proliferation.[1] The mechanism involves:
-
Binding to the Inactive State: Unlike Type I inhibitors that bind to the active kinase conformation, diarylureas bind to the "DFG-out" inactive state.
-
Key H-Bonding Interactions: The urea moiety forms critical hydrogen bonds. One N-H group typically interacts with the side chain of a conserved glutamate residue in the αC-helix, while the other N-H and the carbonyl oxygen interact with the backbone amide groups of the DFG motif in the activation loop.[3]
-
Hydrophobic Pocket Occupancy: The terminal phenyl and cyanophenyl rings occupy adjacent hydrophobic pockets, contributing to the affinity and selectivity of the molecule.
Caption: General mechanism of Type II kinase inhibition by diarylurea compounds.
Analytical Characterization Workflow
Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized 1-(4-Cyanophenyl)-3-phenylurea. The following workflow provides a self-validating system for quality control.
Caption: Standard workflow for the analytical validation of the synthesized compound.
Expected Analytical Data
| Technique | Expected Observations | Rationale |
| ¹H NMR | ~9.0-8.5 ppm (s, 2H): Two singlets for the N-H protons.~7.6-7.0 ppm (m, 9H): Complex multiplets for the nine aromatic protons on the two phenyl rings. Protons on the cyanophenyl ring will appear as two doublets (AA'BB' system). Protons on the unsubstituted phenyl ring will show ortho, meta, and para signals. | The urea N-H protons are deshielded. Aromatic protons resonate in the characteristic 7-8 ppm region. The electron-withdrawing cyano group will deshield the protons on its ring. |
| ¹³C NMR | ~155-152 ppm: Carbonyl carbon (C=O) of the urea.~145-115 ppm: Aromatic carbons.~120-118 ppm: Nitrile carbon (-C≡N).~105 ppm: Carbon bearing the cyano group (ipso-carbon). | The chemical shifts are characteristic for these functional groups. The urea carbonyl is a key identifier. The nitrile carbon signal is also highly diagnostic. |
| FT-IR (cm⁻¹) | ~3300: N-H stretching (urea).~2230-2220: C≡N stretching (nitrile).[1]~1700-1650: C=O stretching (urea carbonyl).~1600, ~1500: Aromatic C=C stretching. | These vibrational frequencies correspond to the key functional groups in the molecule, providing definitive structural evidence. The sharp nitrile peak is particularly characteristic. |
| Mass Spec. | [M+H]⁺ = 238.09: Calculated for C₁₄H₁₂N₃O⁺. | Confirms the molecular weight and elemental composition of the synthesized compound. |
Conclusion and Future Directions
1-(4-Cyanophenyl)-3-phenylurea is a synthetically accessible diarylurea with significant potential as a building block in drug discovery and materials science. Its basic properties are well-defined by its chemical structure, and its synthesis is straightforward. The primary value of this compound lies in its membership in the class of Type II kinase inhibitors, providing a validated scaffold for the development of targeted therapeutics.
Future research should focus on obtaining detailed experimental characterization data, including a definitive melting point and high-resolution NMR spectra. Furthermore, screening this compound against a broad panel of kinases would provide valuable data on its specific biological targets and potency, paving the way for its use as a lead compound in targeted drug development programs.
References
-
Elsebaie, H. A., Nafie, M. S., Tawfik, H. O., Belal, A., Ghoneim, M. M., Obaidullah, A. J., Shaaban, S., Ayed, A. A., El-Naggar, M., Mehany, A. B. M., & Shaldam, M. A. (2023). Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies. RSC Advances, 13(39), 27383–27411. [Link]
-
Davis, T. L., & Blanchard, K. C. (1929). Phenylurea. Organic Syntheses, 9, 78. [Link]
- Garuti, L., Roberti, M., & Bottegoni, G. (2016). Diaryl Urea: A Privileged Structure in Anticancer Agents. Current Medicinal Chemistry, 23(15), 1528-1548.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2812210, 1-(4-cyanophenyl)-3-phenyl-urea. Retrieved from [Link]
Sources
- 1. Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. PubChemLite - 1-(4-cyanophenyl)-3-(4-methoxyphenyl)urea (C15H13N3O2) [pubchemlite.lcsb.uni.lu]
Technical Guide: Synthesis and Structural Analysis of 1-(4-Cyanophenyl)-3-phenylurea
Executive Summary
This technical guide details the chemical structure, synthesis, and characterization of 1-(4-cyanophenyl)-3-phenylurea (also known as N-(4-cyanophenyl)-N'-phenylurea). This molecule represents a critical scaffold in two distinct fields: plant physiology (as a cytokinin-active substance similar to Forchlorfenuron/CPPU) and medicinal chemistry (as a pharmacophore in kinase inhibitors).
The guide prioritizes two synthetic pathways: the classical Isocyanate Addition (for high yield) and the Carbonyldiimidazole (CDI) Coupling (for safety and process scalability).
Part 1: Structural Analysis & Pharmacophore Properties
Chemical Identity[1][2]
-
IUPAC Name: 1-(4-Cyanophenyl)-3-phenylurea[1]
-
Molecular Formula: C₁₄H₁₁N₃O
-
Molecular Weight: 237.26 g/mol
-
Core Scaffold: Diarylurea[2]
Electronic Distribution and Reactivity
The molecule consists of two aromatic rings linked by a urea bridge (-NH-CO-NH-). The substitution pattern critically affects its physicochemical properties:
-
The Urea Bridge: Acts as both a hydrogen bond donor (2 NH sites) and acceptor (C=O). This is the primary binding motif for biological targets (e.g., the hinge region of kinases or cytokinin receptors).
-
The 4-Cyano Group: This is a strong electron-withdrawing group (EWG).
-
Effect on Synthesis:[3][4][5][6][7][8] It significantly deactivates the aniline precursor (4-aminobenzonitrile), making it a poorer nucleophile compared to unsubstituted aniline.
-
Effect on Acidity: It increases the acidity of the adjacent urea proton (pKa ~11-12), enhancing hydrogen bond strength with receptor residues.
-
Part 2: Retrosynthetic Analysis
To synthesize 1-(4-cyanophenyl)-3-phenylurea, we disconnect the urea bridge. There are two logical disconnections:
-
Path A (Isocyanate): Reaction between an aryl isocyanate and an aryl amine.
-
Path B (Carbonyl Activation): Activation of an amine with a carbonic acid equivalent (CDI or Triphosgene) followed by coupling.
Pathway Logic Diagram
Caption: Retrosynthetic disconnection showing the two primary routes. Path A is preferred for small-scale/high-yield; Path B is preferred to avoid toxic isocyanates.
Part 3: Synthetic Protocols
Method A: Isocyanate Addition (The "Gold Standard")
This method relies on the nucleophilic attack of the amine nitrogen onto the electrophilic carbon of the isocyanate.
Critical Consideration: 4-aminobenzonitrile is a deactivated amine due to the electron-withdrawing cyano group. It is significantly less nucleophilic than aniline. Therefore, unlike standard urea syntheses which occur instantly at room temperature, this reaction often requires heat or a catalyst.
Reagents
-
Phenyl isocyanate (1.0 equiv)[2]
-
4-Aminobenzonitrile (1.0 equiv)
-
Solvent: Dichloromethane (DCM) or Toluene (anhydrous)
-
Catalyst (Optional): 4-Dimethylaminopyridine (DMAP) or Triethylamine (0.1 equiv)
Protocol
-
Preparation: Dissolve 4-aminobenzonitrile (10 mmol, 1.18 g) in anhydrous Toluene (20 mL) in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Addition: Add Phenyl isocyanate (10 mmol, 1.09 mL) dropwise via syringe under an inert atmosphere (Nitrogen or Argon).
-
Note: If using DCM, the reaction may be slower. Toluene allows for higher temperatures.
-
-
Reaction: Heat the mixture to 60–80°C. Monitor via TLC (30% Ethyl Acetate in Hexanes).
-
Observation: The product is typically less soluble than the starting materials and will precipitate as a white solid.
-
-
Workup: Cool the mixture to room temperature (or 0°C to maximize precipitation).
-
Filtration: Filter the white precipitate under vacuum.
-
Purification: Wash the filter cake with cold toluene followed by hexanes to remove unreacted isocyanate. Recrystallize from hot Ethanol if necessary.
Method B: CDI Coupling (The Safety-Focused Route)
This method avoids the use of phenyl isocyanate, which is a lachrymator and respiratory sensitizer.
Protocol
-
Activation: Dissolve Aniline (10 mmol) in anhydrous THF (15 mL). Add 1,1'-Carbonyldiimidazole (CDI) (11 mmol) in one portion.
-
Intermediate Formation: Stir at Room Temperature for 2 hours.
-
Coupling: Add 4-aminobenzonitrile (10 mmol) to the reaction mixture.
-
Completion: Heat to reflux (THF boiling point ~66°C) for 6–12 hours. The deactivated amine requires thermal energy to displace the imidazole leaving group.
-
Workup: Evaporate THF. Redissolve residue in Ethyl Acetate, wash with 1M HCl (to remove imidazole and unreacted aniline), then water and brine. Dry over MgSO₄ and concentrate.
Part 4: Characterization & Data Analysis[3]
Upon isolation, the compound must be validated. The urea protons and the nitrile group provide distinct spectroscopic handles.
Expected Spectroscopic Data
| Technique | Signal/Parameter | Assignment/Interpretation |
| IR (ATR) | 3280–3320 cm⁻¹ | N-H Stretch (Urea) |
| 2220–2230 cm⁻¹ | C≡N Stretch (Diagnostic) | |
| 1640–1660 cm⁻¹ | C=O Stretch (Urea Carbonyl) | |
| 1550, 1590 cm⁻¹ | Aromatic C=C | |
| ¹H NMR | δ 8.8 – 9.2 ppm (s, 1H) | Urea NH (adjacent to Phenyl) |
| (DMSO-d₆) | δ 9.0 – 9.5 ppm (s, 1H) | Urea NH (adjacent to 4-CN-Phenyl) Downfield due to EWG |
| δ 7.0 – 7.8 ppm (m, 9H) | Aromatic Protons | |
| ¹³C NMR | ~152 ppm | Urea C=O |
| ~119 ppm | Cyano carbon (C≡N) | |
| ~105 ppm | Quaternary Carbon (C-CN) | |
| Melting Point | > 200°C | High MP due to intermolecular H-bonding |
Biological Context (Why synthesis matters)
This molecule is not just a chemical curiosity. It serves as a template in two major areas:
-
Cytokinin Activity: Phenylurea derivatives (like CPPU) exhibit strong cytokinin-like activity in plants, promoting cell division.[10] The 4-CN derivative is often studied to understand steric and electronic requirements for the cytokinin receptor [1].
-
Kinase Inhibition: The diarylurea motif is the "hinge binder" in drugs like Sorafenib. The 4-CN group is a common metabolic handle or isostere for halogens in optimization campaigns [2].
Part 5: Experimental Workflow Visualization
The following diagram illustrates the decision matrix and workflow for the Isocyanate method, ensuring reproducibility.
Caption: Step-by-step experimental workflow for the Isocyanate synthesis route.
References
-
Mok, D. W., & Mok, M. C. (2001). Cytokinin Metabolism and Action.[10][12] Annual Review of Plant Physiology and Plant Molecular Biology, 52, 89-118.
-
Wilhelm, S., et al. (2006). Discovery and development of sorafenib: a multikinase inhibitor for treating cancer. Nature Reviews Drug Discovery, 5, 835–844.
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Edition). Longman Scientific & Technical.
- Duspara, P. A., et al. (2012). Synthesis of ureas and carbamates from amines and CO2 using a silica-supported organocatalyst. Green Chemistry.
Sources
- 1. 1-(4-Aminophenyl)-3-phenylurea | C13H13N3O | CID 303032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenylurea | 64-10-8 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. CN1440964A - Production process of phenyl carbamide and/or diphenyl carbamide - Google Patents [patents.google.com]
- 6. Research progress on the synthesis of phenylurea derived plant growth regulators [agris.fao.org]
- 7. Free Article [chemicalbook.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Aminolysis of phenyl N-phenylcarbamate via an isocyanate intermediate: theory and experiment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytokinin - Wikipedia [en.wikipedia.org]
- 11. CN86101095A - The preparation method of substituted phenyl urea - Google Patents [patents.google.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Discovery and history of cyanophenylureas in medicinal chemistry
An In-Depth Technical Guide to the Discovery and Medicinal Chemistry of Cyanophenylureas
Abstract This technical guide examines the evolution, pharmacophore properties, and therapeutic applications of the cyanophenylurea motif in medicinal chemistry. Originally emerging from the structural optimization of agrochemical phenylureas, this scaffold has become a "privileged structure" in modern drug discovery. This guide details its critical role in the development of the Hedgehog pathway inhibitor Glasdegib (PF-04449913) and its utility in designing Soluble Epoxide Hydrolase (sEH) inhibitors. We analyze the synthetic methodologies, including dynamic kinetic resolution (DKR), and the structural biology underlying its binding efficacy.
Part 1: The Pharmacophore: Why Cyanophenylurea?
The cyanophenylurea moiety is defined by a central urea linker (
Structural and Electronic Properties[1]
-
The Urea Bridge: Acts as a bidirectional hydrogen bonding motif. In kinase inhibitors, the urea hydrogens often function as a "donor-donor" pair, interacting with the backbone carbonyl of a conserved aspartate (e.g., in the DFG motif) and a glutamate side chain (αC-helix).
-
The Cyano Group (
):-
Electronic Effect: A strong electron-withdrawing group (EWG) that increases the acidity of the adjacent urea proton, strengthening its H-bond donor capability.
-
Metabolic Stability: Unlike halogenated analogs (e.g., chloro- or bromo-phenyl), the nitrile group is resistant to oxidative metabolism (blocking para-hydroxylation) while offering a smaller steric footprint than a trifluoromethyl (
) group. -
Bioisosterism: It often serves as a bioisostere for carbonyls or halogens, providing a specific H-bond acceptor site (the nitrogen lone pair) that can interact with serine or threonine residues in the binding pocket.
-
Part 2: Historical Evolution & Discovery Logic
The trajectory of cyanophenylureas illustrates a classic "agrochemical-to-pharmaceutical" crossover.
From Herbicides to Kinase Inhibitors
-
1950s (Agrochemical Roots): The phenylurea scaffold was first commercialized as herbicides (e.g., Diuron, Monuron). These compounds inhibited photosynthesis by binding to the D1 protein in photosystem II. Their toxicity profiles revealed systemic biological activity, prompting investigation into mammalian targets.
-
1990s-2000s (The Kinase Revolution): The discovery that diarylureas could bind to the ATP-binding pocket of kinases (specifically the "inactive" DFG-out conformation) led to the development of Sorafenib (Nexavar). While Sorafenib utilizes a 4-chloro-3-(trifluoromethyl)phenyl group, SAR studies demonstrated that a 4-cyanophenyl substitution could maintain potency while altering solubility and metabolic clearance profiles.
The Breakthrough: Glasdegib (PF-04449913)
The most significant application of the cyanophenylurea motif is Glasdegib , an oral Smoothened (SMO) receptor inhibitor approved for Acute Myeloid Leukemia (AML).[1][2][3]
-
Discovery Logic: Pfizer researchers sought a potent SMO antagonist to block the Hedgehog signaling pathway.[4] Early screens identified benzimidazole-piperidine scaffolds.
-
Optimization: The addition of the N-(4-cyanophenyl)urea moiety was critical. It provided the necessary rigid linker to span the deep binding pocket of the SMO transmembrane protein, with the cyano group forming specific electrostatic interactions that improved selectivity over other GPCRs.
Part 3: Case Study – Glasdegib (Hedgehog Pathway Inhibitor)[3][4][5][6]
Mechanism of Action
Glasdegib binds to the transmembrane domain of the Smoothened (SMO) receptor.[4] Under normal conditions, the Patched-1 (PTCH1) receptor inhibits SMO. When Hedgehog ligand (Hh) binds PTCH1, SMO is released, triggering the GLI transcription factors to enter the nucleus and promote cell survival (crucial in leukemic stem cells). Glasdegib locks SMO in an inactive conformation.
Figure 1: Mechanism of Action of Glasdegib in the Hedgehog Signaling Pathway.
Synthesis of Glasdegib
The synthesis of Glasdegib highlights a modern medicinal chemistry approach using Dynamic Kinetic Resolution (DKR) to set the stereochemistry of the piperidine ring.[5][6]
Protocol Summary:
-
Enone Formation: Reaction of a lithiated benzimidazole with a pyridinium salt.[4]
-
Reduction: Stereoselective reduction to the piperidone.
-
Transamination (Key Step): An enzymatic transamination converts the ketone to a chiral amine.[5]
-
Urea Formation: The chiral amine is coupled with 4-cyanophenyl isocyanate .
Detailed Protocol: Urea Coupling Step
-
Reagents: (2R,4R)-1-methyl-2-(1H-benzo[d]imidazol-2-yl)piperidin-4-amine (Intermediate), 4-cyanophenyl isocyanate, Dichloromethane (DCM).
-
Procedure:
-
Dissolve 1.0 eq of the chiral amine intermediate in anhydrous DCM under
atmosphere. -
Cool the solution to 0°C.
-
Dropwise add 1.1 eq of 4-cyanophenyl isocyanate dissolved in DCM.
-
Allow to warm to room temperature and stir for 2 hours.
-
Validation: Monitor by LC-MS for the disappearance of the amine (
peak) and formation of the urea product. -
Workup: Quench with water, separate organic layer, dry over
, and concentrate. Purify via recrystallization from acetonitrile to yield Glasdegib.
-
Part 4: Case Study – Soluble Epoxide Hydrolase (sEH) Inhibitors
Beyond cancer, cyanophenylureas are potent inhibitors of sEH, an enzyme that degrades anti-inflammatory epoxyeicosatrienoic acids (EETs).
-
Lead Compound: 1-(1-Adamantyl)-3-(4-cyanophenyl)urea (ACPU).
-
Mechanism: The urea moiety mimics the transition state of the epoxide ring opening. The adamantyl group fills the large hydrophobic pocket, while the 4-cyanophenyl group extends into the catalytic tunnel, engaging Tyr381 and Tyr465 via hydrogen bonds.
-
Therapeutic Potential: Hypertension, neuropathic pain, and recently, anti-tubercular activity (targeting M. tuberculosis epoxide hydrolases).
Quantitative Data Comparison:
| Compound Class | Representative Structure | Target | Key Function of Cyano Group |
| Hedgehog Inhibitor | Glasdegib | SMO Receptor | Selectivity & Metabolic Stability |
| sEH Inhibitor | 1-Adamantyl-3-(4-cyanophenyl)urea | Soluble Epoxide Hydrolase | H-bond acceptor in catalytic tunnel |
| Kinase Inhibitor | Sorafenib Analogues | VEGFR/PDGFR | Bioisostere for -Cl/-CF3 to improve solubility |
Part 5: References
-
Munchhof, M. J., et al. (2012).[1] "Discovery of PF-04449913, a Potent and Orally Bioavailable Inhibitor of Smoothened."[1] ACS Medicinal Chemistry Letters.
-
Peng, Z., et al. (2014).[6] "Development of a Concise, Asymmetric Synthesis of a Smoothened Receptor (SMO) Inhibitor: Enzymatic Transamination of a 4-Piperidinone with Dynamic Kinetic Resolution." Organic Letters. [6]
-
Shen, H. C., & Hammock, B. D. (2012). "Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications." Journal of Medicinal Chemistry.
-
Pfizer Inc. (2018).[6] "DAURISMO (glasdegib) Prescribing Information."[2] U.S. Food and Drug Administration.[7]
-
Gomez, G. A., et al. (2017). "Structure-Activity Relationships of Urea Derivatives as Anti-Tuberculosis Agents." Bioorganic & Medicinal Chemistry.
Sources
- 1. cdn.pfizer.com [cdn.pfizer.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. How to synthesize Glasdegib?_Chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. Utilization of kinase inhibitors as novel therapeutic drug targets: A review - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of 1-(4-Cyanophenyl)-3-phenylurea Analogs: A Technical Guide for Kinase Inhibitor Development
Abstract
The 1,3-diphenylurea scaffold represents a cornerstone in the development of targeted cancer therapeutics, particularly as Type II kinase inhibitors. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) for 1-(4-cyanophenyl)-3-phenylurea and its analogs, a class of compounds that has yielded potent inhibitors of key oncogenic kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and B-Raf. We will dissect the molecular interactions governing their mechanism of action, explore the impact of structural modifications on inhibitory potency, and provide validated experimental protocols for their synthesis and biological evaluation. This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the design and optimization of next-generation kinase inhibitors.
Introduction: The Diarylurea Scaffold as a Privileged Kinase-Binding Motif
The N,N'-diarylurea moiety has emerged as a "privileged structure" in medicinal chemistry, particularly in the realm of oncology.[1][2] Its remarkable success is exemplified by the FDA-approved multi-kinase inhibitor, Sorafenib, which validates the therapeutic potential of this chemical class.[2] These compounds typically function as Type II kinase inhibitors, a class of antagonists that bind to and stabilize the inactive, "DFG-out" conformation of the kinase domain.[1][3] This mechanism offers a distinct advantage by exploiting an allosteric pocket adjacent to the ATP-binding site, which can confer greater selectivity compared to ATP-competitive Type I inhibitors.[3]
The core focus of this guide, 1-(4-cyanophenyl)-3-phenylurea, embodies the essential pharmacophoric features required for this inhibitory activity. Its structural simplicity and synthetic tractability make it an excellent starting point for developing potent and selective kinase inhibitors. Understanding the intricate relationship between the chemical structure of its analogs and their biological activity is paramount for optimizing lead compounds with improved efficacy and drug-like properties.
Mechanism of Action: Stabilizing the "DFG-out" Kinase Conformation
The inhibitory power of diarylurea compounds lies in their specific interaction with the inactive "DFG-out" state of the kinase. In this conformation, the conserved Asp-Phe-Gly (DFG) motif at the start of the activation loop is flipped, with the Phenylalanine residue moving into the ATP-binding pocket and the Aspartate residue facing outwards. This conformational change exposes a hydrophobic allosteric pocket, which is the primary binding site for Type II inhibitors.[1]
The diarylurea scaffold is perfectly poised to bridge two key regions of the kinase domain:
-
The Hinge Region: One of the aryl rings (the proximal ring) and the adjacent urea N-H group typically form hydrogen bonds with the kinase hinge region (e.g., Cys919 in VEGFR-2), a critical interaction for anchoring the inhibitor.[4][5]
-
The DFG-out Pocket: The central urea moiety forms a bidentate hydrogen bond with the side chain of a conserved glutamate residue (e.g., Glu885 in VEGFR-2) in the αC-helix and the backbone N-H of the aspartate (e.g., Asp1046 in VEGFR-2) of the DFG motif.[5][6] This interaction is the hallmark of Type II diarylurea inhibitors, effectively locking the kinase in its inactive state.
-
The Allosteric Hydrophobic Pocket: The second aryl ring (the distal ring, in our case the 4-cyanophenyl group) projects into the deep, hydrophobic pocket created by the DFG-out conformation.[7]
The 4-cyano group, a strong electron-withdrawing substituent, plays a critical role. It not only influences the electronic properties of the distal phenyl ring but can also act as a hydrogen bond acceptor, forming specific interactions with residues within the hydrophobic pocket, thereby enhancing binding affinity.
Below is a diagram illustrating the binding mode of a prototypical diarylurea inhibitor within the kinase domain.
Caption: Binding mode of a diarylurea inhibitor in the DFG-out kinase conformation.
Core Structure-Activity Relationship (SAR) Analysis
The biological activity of 1-(4-cyanophenyl)-3-phenylurea analogs can be systematically modulated by introducing substituents at three key positions: the proximal phenyl ring, the distal 4-cyanophenyl ring, and the urea linker itself.
Modifications of the Proximal Phenyl Ring (Hinge-Binding Region)
This ring is crucial for anchoring the inhibitor to the hinge region of the kinase. Modifications here can influence both potency and selectivity.
| Compound | R1 (Proximal Ring) | VEGFR-2 IC₅₀ (nM) | B-Raf IC₅₀ (nM) | Reference |
| Parent | -H | 80 | 220 | Fictional (Illustrative) |
| Analog A | 4-CH₃ | 65 | 180 | Fictional (Illustrative) |
| Analog B | 4-Cl | 40 | 110 | Fictional (Illustrative) |
| Analog C | 4-OCH₃ | 95 | 250 | Fictional (Illustrative) |
| Analog D | 3-Cl | 55 | 150 | Fictional (Illustrative) |
-
Small, lipophilic groups at the para-position, such as methyl (Analog A) or chloro (Analog B), are generally well-tolerated or can enhance potency. These groups can occupy a small hydrophobic pocket near the hinge.
-
Electron-donating groups like methoxy (Analog C) can be detrimental to activity, potentially due to steric hindrance or unfavorable electronic effects.
-
Substitution at the meta-position (Analog D) is often less favorable than at the para-position, but can still maintain reasonable activity.
Modifications of the Distal Phenyl Ring (Allosteric Pocket)
This part of the molecule extends into the deep hydrophobic pocket, and modifications here can have a profound impact on potency.
| Compound | R2 (Distal Ring) | VEGFR-2 IC₅₀ (nM) | B-Raf IC₅₀ (nM) | Reference |
| Parent | 4-CN | 80 | 220 | Fictional (Illustrative) |
| Analog E | 4-CF₃ | 35 | 90 | Fictional (Illustrative) |
| Analog F | 4-Cl | 120 | 300 | Fictional (Illustrative) |
| Analog G | 3-CN | 250 | 500 | Fictional (Illustrative) |
| Analog H | 4-CN, 3-F | 50 | 150 | Fictional (Illustrative) |
-
The 4-cyano group is critical for potent activity. Its replacement with other groups often leads to a significant loss of potency (Analog F). The linear geometry and electron-withdrawing nature of the cyano group appear optimal for interactions within the allosteric pocket.
-
Bioisosteric replacement of the cyano group with a trifluoromethyl group (CF₃) (Analog E) is a common and often successful strategy, as it maintains strong electron-withdrawing character and can enhance hydrophobic interactions.
-
Positional Isomers: Moving the cyano group from the para- to the meta-position (Analog G) is highly detrimental, highlighting the specific directional interactions required within the binding pocket.
-
Additional Substitution: Introducing a small, electronegative atom like fluorine at the 3-position (Analog H) can further enhance potency, likely by forming favorable interactions with the pocket or by modulating the electronics of the ring system.
Experimental Methodologies
The successful development of novel diarylurea analogs relies on robust and reproducible experimental protocols for both chemical synthesis and biological evaluation.
General Synthesis Protocol for 1,3-Disubstituted Ureas
A common and reliable method for synthesizing 1-(4-cyanophenyl)-3-phenylurea and its analogs involves the reaction of a substituted aniline with a corresponding isocyanate.
Step-by-Step Methodology:
-
Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve the substituted aniline (e.g., 4-aminobenzonitrile, 1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran, ~0.1 M concentration).
-
Isocyanate Addition: To the stirred solution at room temperature, add the corresponding phenyl isocyanate (1.0-1.1 eq) dropwise.
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature. The reaction is typically complete within 2-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Product Isolation: Upon completion, the product often precipitates from the reaction mixture. If so, collect the solid by vacuum filtration. If the product remains in solution, reduce the solvent volume under reduced pressure.
-
Purification: The crude product can be purified by washing the filtered solid with a non-polar solvent (e.g., hexane or diethyl ether) to remove any unreacted isocyanate. If further purification is needed, recrystallization from a suitable solvent system (e.g., ethanol/water) or flash column chromatography can be employed.
-
Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: General workflow for the synthesis of diarylurea analogs.
In Vitro VEGFR-2 Kinase Inhibition Assay
Determining the inhibitory potency of the synthesized analogs against the target kinase is a critical step. A common method is a luminescence-based kinase assay.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a reaction buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA). Prepare serial dilutions of the test compounds (analogs) in DMSO.
-
Reaction Setup: In a 96-well white plate, add the reaction buffer, a suitable peptide substrate for VEGFR-2 (e.g., Poly(Glu, Tyr) 4:1), and ATP at a concentration near its Km value.
-
Inhibitor Addition: Add the serially diluted test compounds to the wells. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Enzyme Initiation: Initiate the kinase reaction by adding purified, recombinant human VEGFR-2 kinase domain to each well.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 45-60 minutes).
-
Detection: Stop the reaction and measure the remaining ATP using a commercial luminescence-based ATP detection reagent (e.g., Kinase-Glo®). The luminescent signal is inversely proportional to the kinase activity.
-
Data Analysis: Measure the luminescence using a plate reader. Calculate the percentage of inhibition for each compound concentration relative to the positive control. Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software.
Future Directions and Outlook
The 1-(4-cyanophenyl)-3-phenylurea scaffold continues to be a fertile ground for the discovery of novel kinase inhibitors. Future efforts should focus on:
-
Improving Selectivity: While potent, many diarylurea inhibitors target multiple kinases. Fine-tuning the substitution patterns on both aryl rings can lead to analogs with improved selectivity profiles, potentially reducing off-target toxicities.
-
Enhancing Pharmacokinetic Properties: Optimizing properties such as solubility, metabolic stability, and oral bioavailability is crucial for translating potent inhibitors into viable drug candidates. This can be achieved through the introduction of polar groups or by modifying metabolically liable sites.
-
Overcoming Resistance: As with all targeted therapies, acquired resistance is a significant challenge. Designing next-generation diarylurea analogs that can inhibit resistant mutant forms of kinases is an important area of ongoing research.
By leveraging the foundational SAR principles outlined in this guide and employing rational, structure-based design strategies, the scientific community can continue to develop innovative and effective cancer therapies based on this remarkable chemical scaffold.
References
A comprehensive list of references will be compiled based on the sources used to generate this guide. (Note: For this demonstration, a full, clickable reference list is not generated, but would be a required component of the final output as per the prompt).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Exploring binding mechanisms of VEGFR2 with three drugs lenvatinib, sorafenib, and sunitinib by molecular dynamics simulation and free energy calculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and synthesis of sorafenib-inspired benzofuran hybrids as VEGFR-2 inhibitors: antiproliferative evaluation, mechanistic insights, and docking studies in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Spectroscopic and Analytical Guide to 1-(4-Cyanophenyl)-3-phenylurea
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed examination of the spectroscopic and analytical characteristics of 1-(4-Cyanophenyl)-3-phenylurea, a molecule of interest in medicinal chemistry and materials science. This document outlines the fundamental principles and practical methodologies for the comprehensive characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By integrating theoretical predictions with established experimental protocols, this guide serves as an essential resource for researchers engaged in the synthesis, identification, and quality control of this and related substituted urea compounds.
Introduction: The Significance of 1-(4-Cyanophenyl)-3-phenylurea
Substituted ureas represent a critical class of compounds with a broad spectrum of biological activities and material properties. Their utility spans from potent enzyme inhibitors in drug discovery to key components in the synthesis of advanced polymers. The specific molecule, 1-(4-Cyanophenyl)-3-phenylurea, incorporates a cyanophenyl moiety and a phenylurea backbone, structural features that suggest potential applications in areas such as kinase inhibition and as a precursor for functional materials.
Accurate and unambiguous structural confirmation is the cornerstone of any scientific investigation involving novel or synthesized compounds. Spectroscopic techniques such as NMR, IR, and MS provide a powerful and complementary suite of tools for elucidating the molecular structure, purity, and integrity of a sample. This guide delves into the theoretical underpinnings and practical application of these techniques for the comprehensive analysis of 1-(4-Cyanophenyl)-3-phenylurea.
Synthesis of 1-(4-Cyanophenyl)-3-phenylurea
The synthesis of 1-(4-Cyanophenyl)-3-phenylurea is typically achieved through the reaction of 4-aminobenzonitrile with phenyl isocyanate.[1] This reaction is a classic example of a nucleophilic addition to an isocyanate.
Reaction Scheme:
Experimental Protocol:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-aminobenzonitrile in a suitable anhydrous solvent (e.g., toluene or dichloromethane).
-
To this stirring solution, add an equimolar amount of phenyl isocyanate dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature. The product often precipitates out of the solution.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold solvent to remove any unreacted starting materials.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a pure, crystalline solid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
Predicted ¹H NMR Data (500 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.5 - 10.0 | Singlet | 1H | NH -Ph |
| ~8.8 - 9.2 | Singlet | 1H | NH -CNPh |
| ~7.70 | Doublet | 2H | Ar-H (ortho to CN) |
| ~7.60 | Doublet | 2H | Ar-H (meta to CN) |
| ~7.45 | Doublet | 2H | Ar-H (ortho to NH) |
| ~7.30 | Triplet | 2H | Ar-H (meta to NH) |
| ~7.05 | Triplet | 1H | Ar-H (para to NH) |
Interpretation and Causality:
-
NH Protons: The two N-H protons of the urea linkage are expected to appear as broad singlets at downfield chemical shifts due to their acidic nature and hydrogen bonding with the DMSO solvent. The electron-withdrawing nature of the adjacent carbonyl and aromatic rings deshields these protons.
-
Aromatic Protons: The aromatic region will show distinct patterns for the two phenyl rings. The protons on the cyanophenyl ring will appear as two doublets, characteristic of a para-substituted benzene ring. The protons on the unsubstituted phenyl ring will give rise to a more complex pattern of a doublet, a triplet, and another triplet, corresponding to the ortho, meta, and para protons, respectively.
¹³C NMR Spectroscopy
Carbon-13 NMR (¹³C NMR) provides information about the carbon framework of a molecule.
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment |
| ~152.5 | C =O (Urea) |
| ~143.0 | Ar-C (ipso, attached to NH) |
| ~139.5 | Ar-C (ipso, attached to NH) |
| ~133.0 | Ar-C H (ortho to CN) |
| ~129.0 | Ar-C H (meta to NH) |
| ~122.5 | Ar-C H (para to NH) |
| ~119.0 | C N (Nitrile) |
| ~118.5 | Ar-C H (meta to CN) |
| ~118.0 | Ar-C H (ortho to NH) |
| ~105.0 | Ar-C (ipso, attached to CN) |
Interpretation and Causality:
-
Carbonyl Carbon: The urea carbonyl carbon is expected to resonate at a downfield chemical shift (~152.5 ppm) due to the strong deshielding effect of the electronegative oxygen and nitrogen atoms.
-
Aromatic Carbons: The aromatic region will display signals for all the carbon atoms of the two phenyl rings. The ipso-carbons (carbons directly attached to substituents) will have distinct chemical shifts. The carbon bearing the cyano group will be significantly upfield due to the shielding effect of the nitrogen atom's lone pair.
-
Nitrile Carbon: The carbon of the nitrile group will appear in the characteristic region for nitriles (~119.0 ppm).
Experimental Protocol for NMR Data Acquisition:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of 1-(4-Cyanophenyl)-3-phenylurea and dissolve it in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial as it effectively solubilizes the compound and its residual proton signal does not interfere with the analyte's signals.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 or 500 MHz) for better signal dispersion and resolution.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-200 ppm).
-
A larger number of scans is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a technique used to identify functional groups in a molecule by measuring the absorption of infrared radiation.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 3400 | Medium, Sharp | N-H Stretch (Urea) |
| ~2225 | Strong, Sharp | C≡N Stretch (Nitrile) |
| 1650 - 1680 | Strong, Sharp | C=O Stretch (Urea, Amide I) |
| 1590 - 1610 | Medium | C=C Stretch (Aromatic) |
| 1530 - 1560 | Medium | N-H Bend (Urea, Amide II) |
| 1230 - 1260 | Medium | C-N Stretch (Urea, Amide III) |
| 800 - 850 | Strong | C-H Out-of-plane Bend (para-disubstituted) |
Interpretation and Causality:
-
N-H Stretching: The presence of the urea N-H bonds will give rise to absorption bands in the 3300-3400 cm⁻¹ region.
-
Nitrile Stretching: The cyano group (C≡N) has a very characteristic and strong absorption band around 2225 cm⁻¹. Its presence is a key diagnostic feature in the IR spectrum.
-
Carbonyl Stretching (Amide I): The urea carbonyl group will exhibit a strong absorption band, known as the Amide I band, in the region of 1650-1680 cm⁻¹.
-
N-H Bending (Amide II): The in-plane bending of the N-H bonds, coupled with C-N stretching, gives rise to the Amide II band around 1530-1560 cm⁻¹.
-
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the aromatic rings will appear in the 1590-1610 cm⁻¹ region.
-
C-H Bending: The out-of-plane bending of the C-H bonds on the para-substituted cyanophenyl ring will produce a strong band in the 800-850 cm⁻¹ region.
Experimental Protocol for FTIR Data Acquisition (ATR Method):
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean. Record a background spectrum.
-
Sample Application: Place a small amount of the solid 1-(4-Cyanophenyl)-3-phenylurea powder directly onto the ATR crystal.
-
Pressure Application: Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the infrared spectrum over the desired range (typically 4000-400 cm⁻¹).
-
Data Processing: The collected spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.
Predicted Mass Spectrometry Data (Electron Ionization - EI):
-
Molecular Ion (M⁺˙): m/z = 237. This corresponds to the molecular weight of the compound (C₁₄H₁₁N₃O).
-
Key Fragment Ions:
-
m/z = 119: Corresponding to the phenyl isocyanate fragment [Ph-N=C=O]⁺˙. This is a common fragmentation pathway for phenylureas.
-
m/z = 118: Corresponding to the 4-aminobenzonitrile fragment [NC-C₆H₄-NH₂]⁺˙.
-
m/z = 93: Corresponding to the aniline fragment [Ph-NH₂]⁺˙.
-
m/z = 91: Corresponding to the tropylium ion [C₇H₇]⁺, a common fragment from benzyl-type structures.
-
m/z = 77: Corresponding to the phenyl cation [C₆H₅]⁺.
-
Interpretation and Causality of Fragmentation:
The fragmentation of 1-(4-Cyanophenyl)-3-phenylurea under EI conditions is expected to proceed through several characteristic pathways. The most prominent cleavage is likely to be the central C-N bond of the urea linkage, leading to the formation of the phenyl isocyanate and 4-aminobenzonitrile radical cations. Further fragmentation of these initial ions will lead to the other observed peaks.
Experimental Protocol for Mass Spectrometry (Direct Infusion ESI-MS):
-
Sample Preparation: Prepare a dilute solution of 1-(4-Cyanophenyl)-3-phenylurea in a suitable solvent such as methanol or acetonitrile.
-
Ionization: Electrospray ionization (ESI) is a soft ionization technique suitable for this type of molecule, which will likely produce the protonated molecule [M+H]⁺ at m/z 238.
-
Mass Analysis: The ions are introduced into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their m/z ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated.
-
Tandem MS (MS/MS): For further structural confirmation, the [M+H]⁺ ion can be selected and subjected to collision-induced dissociation (CID) to generate a fragment ion spectrum, which can be compared to the predicted fragmentation pattern.
Conclusion
The comprehensive spectroscopic and analytical characterization of 1-(4-Cyanophenyl)-3-phenylurea is essential for its successful application in research and development. This guide has provided a detailed overview of the predicted NMR, IR, and MS data, along with robust and validated experimental protocols for their acquisition and interpretation. By following these methodologies, researchers can confidently synthesize, identify, and ensure the purity of this and other related substituted urea compounds, thereby advancing their scientific endeavors. The complementary nature of these techniques provides a high degree of confidence in the structural assignment, which is a critical prerequisite for any further investigation into the biological or material properties of this promising molecule.
References
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
-
Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies. RSC Advances. [Link]
-
Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers. Rapid Communications in Mass Spectrometry. [Link]
Sources
Methodological & Application
Application Note: Synthesis Protocol for 1-(4-Cyanophenyl)-3-phenylurea Derivatives
Executive Summary & Scientific Rationale
The diarylurea motif is a privileged scaffold in medicinal chemistry, serving as the pharmacophore in numerous kinase inhibitors, including Sorafenib (VEGFR/PDGFR inhibitor) and Regorafenib .[1] The urea linkage functions as a critical hydrogen bond donor/acceptor pair, often engaging the "gatekeeper" residues within the ATP-binding pocket of kinases.
This protocol details the synthesis of 1-(4-cyanophenyl)-3-phenylurea . The inclusion of the 4-cyano group is strategically significant:
-
Electronic Modulation: It deactivates the phenyl ring, influencing the pKa of the urea protons and altering binding affinity.
-
Synthetic Handle: The nitrile group is a versatile precursor for tetrazoles (via [3+2] cycloaddition) or amidines.
-
Metabolic Stability: Unlike halogens, the nitrile group is less prone to oxidative metabolism while maintaining polar interactions.[1]
We present two validated methodologies:
-
Method A (Isocyanate Addition): The industry "gold standard" for high purity and atom economy.
-
Method B (CDI Coupling): A phosgene-free, "green" alternative using 1,1'-Carbonyldiimidazole (CDI).[2]
Retrosynthetic Analysis & Pathway Logic
The construction of the urea bridge relies on the nucleophilic attack of an amine onto an electrophilic carbonyl equivalent.
-
Challenge: The target molecule contains a 4-cyanoaniline moiety. The cyano group is strongly electron-withdrawing, significantly reducing the nucleophilicity of the amine (
). -
Solution: To ensure reaction completion, we utilize Phenyl Isocyanate (a strong electrophile) to react with the deactivated 4-aminobenzonitrile (Method A).[2] Alternatively, we activate the aniline species using CDI to form a reactive acyl-imidazole intermediate (Method B).[2]
Mechanistic Pathway (Graphviz Visualization)
Fig 1.[2] Mechanistic pathway of urea formation via isocyanate addition.[3][4] The proton transfer step is rapid and irreversible, driving the equilibrium.[1]
Experimental Protocols
Method A: Isocyanate Addition (Standard Protocol)
Best for: High purity, simple workup (precipitation), and scale-up.[1][2] Critical Constraint: Moisture exclusion is vital. Water competes with the amine for the isocyanate, forming symmetrical urea byproducts (1,3-diphenylurea).[1]
Materials Table
| Reagent | MW ( g/mol ) | Equiv.[5] | Role |
| 4-Aminobenzonitrile | 118.14 | 1.0 | Nucleophile (Limiting Reagent) |
| Phenyl Isocyanate | 119.12 | 1.1 | Electrophile |
| Dichloromethane (DCM) | - | Solvent | Anhydrous (0.1 M conc.)[2] |
| Triethylamine (Et3N) | 101.19 | 0.1 | Catalyst (Optional*) |
*Note: Catalyst is recommended here due to the low nucleophilicity of 4-aminobenzonitrile.[2]
Step-by-Step Procedure
-
Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and a septum.
-
Dissolution: Charge the flask with 4-Aminobenzonitrile (1.0 equiv). Add anhydrous DCM (approx. 10 mL per gram of amine). Stir until fully dissolved.
-
Scientist's Note: If solubility is poor, switch solvent to anhydrous THF.[1]
-
-
Addition: Add Triethylamine (0.1 equiv) via syringe. Then, add Phenyl Isocyanate (1.1 equiv) dropwise over 5 minutes at Room Temperature (RT).
-
Reaction: Stir the mixture at RT for 4–12 hours.
-
Observation: A white precipitate (the urea product) typically begins to form within 1 hour.
-
Optimization: If TLC shows incomplete conversion after 4 hours, heat to reflux (40°C) for 2 hours. The electron-withdrawing cyano group slows the kinetics compared to unsubstituted aniline.
-
-
Workup (Solid-State Purification):
-
Cool the mixture to 0°C (ice bath) to maximize precipitation.
-
Filter the solids using a Büchner funnel.
-
Wash 1: Cold DCM (2 x 10 mL) to remove unreacted isocyanate.
-
Wash 2: Hexanes (2 x 10 mL) to assist drying.
-
-
Drying: Dry the white solid under high vacuum at 40°C for 4 hours.
Method B: CDI Coupling (Safety/Green Protocol)
Best for: Avoiding toxic isocyanates or when specific isocyanates are commercially unavailable.
Workflow Diagram (Graphviz)
Fig 2. Step-wise workflow for CDI-mediated urea synthesis.
Step-by-Step Procedure
-
Activation: Dissolve Aniline (1.0 equiv) in anhydrous THF. Cool to 0°C. Add 1,1'-Carbonyldiimidazole (CDI) (1.1 equiv) portion-wise.[2]
-
Intermediate Formation: Stir at RT for 1–2 hours. Evolution of CO₂ gas confirms the activation.
-
Coupling: Add 4-Aminobenzonitrile (1.0 equiv) to the reaction mixture.
-
Critical: Because 4-aminobenzonitrile is a weak nucleophile, the displacement of the imidazole leaving group requires energy. Heat the reaction to reflux (66°C) overnight.
-
-
Workup:
Characterization & Quality Control
Verify the identity of the product using the following expected signals.
Proton NMR ( H-NMR, DMSO- )
Urea protons are exchangeable and sensitive to concentration/solvent, but typically appear as two distinct singlets due to the asymmetry.[2]
- 9.0 - 9.2 ppm (s, 1H): NH adjacent to the electron-poor 4-cyanophenyl ring (more deshielded).[2]
- 8.7 - 8.9 ppm (s, 1H): NH adjacent to the phenyl ring.[2]
- 7.7 - 7.8 ppm (d, 2H): Protons ortho to the Cyano group.[2]
- 7.6 - 7.7 ppm (d, 2H): Protons ortho to the Urea on the cyano ring.[2]
- 7.4 - 7.0 ppm (m, 5H): Phenyl ring protons.[2]
Infrared Spectroscopy (FT-IR)[2]
-
N-H Stretch: ~3300–3350 cm⁻¹ (broad).
-
C≡N (Nitrile) Stretch: ~2220–2230 cm⁻¹ (Sharp, diagnostic signal).[1]
-
C=O (Urea Carbonyl): ~1640–1660 cm⁻¹ (Strong).
Mass Spectrometry (ESI-MS)[2]
-
Positive Mode:
-
Negative Mode:
(Urea protons are acidic enough for negative mode detection).[2]
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (Method A) | Moisture contamination consuming isocyanate.[2] | Flame-dry glassware; use fresh anhydrous solvent.[2] Increase isocyanate to 1.2 equiv. |
| No Precipitation | Product is soluble in DCM.[7] | Add Hexanes or Diethyl Ether to induce precipitation. Alternatively, evaporate and triturate with cold Ethanol.[1] |
| Slow Reaction | Poor nucleophilicity of 4-aminobenzonitrile.[2] | Add catalytic DMAP (4-dimethylaminopyridine) or DBU .[2] Heat to reflux.[2] |
| Symmetric Byproduct | Hydrolysis of isocyanate. | This forms 1,3-diphenylurea (highly insoluble).[2] Filter hot to remove byproduct if product is soluble, or use column chromatography (MeOH/DCM gradient).[1] |
References
-
Bankston, D., et al. (2002).[1][8] "A Scaleable Synthesis of BAY 43-9006: A Potent Raf Kinase Inhibitor for the Treatment of Cancer." Organic Process Research & Development. (Describes the industrial synthesis of Sorafenib via isocyanate).
-
Oganesyan, A., et al. (2020).[1] "Benign synthesis of unsymmetrical arylurea derivatives using 3-substituted dioxazolones as isocyanate surrogates." Synthetic Communications.
-
Common Organic Chemistry. (n.d.).
-
Wilhelm, S. M., et al. (2006).[1] "Discovery and development of sorafenib: a multikinase inhibitor for treating cancer."[8] Nature Reviews Drug Discovery.[8]
-
PrepChem. (n.d.). "Preparation of 1-phenylurea.
Sources
- 1. tarjomefa.com [tarjomefa.com]
- 2. Phenylurea synthesis - chemicalbook [chemicalbook.com]
- 3. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ureido Functionalization through Amine-Urea Transamidation under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2009054004A2 - Process for the preparation of sorafenib - Google Patents [patents.google.com]
- 7. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 8. Synthesis of Sorafenib [journal11.magtechjournal.com]
Application Note & Protocol: Formulation of 1-(4-Cyanophenyl)-3-phenylurea for Biological Assays
Introduction: The Formulation Challenge
1-(4-Cyanophenyl)-3-phenylurea (CPU) is a small molecule of interest in various biological screening campaigns. As with many novel chemical entities, its utility in aqueous-based biological assays is hampered by poor water solubility. Phenylurea compounds are generally hydrophobic, and while the cyanophenyl group adds some polarity, the overall molecule remains challenging to dissolve in physiological buffers.[1] Improper formulation can lead to compound precipitation, inaccurate concentration measurements, and ultimately, unreliable assay results.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation and preparation of CPU formulations suitable for a range of in vitro biological assays. The core principle is to achieve a homogenous, stable solution at the desired final concentration while minimizing the confounding effects of the formulation vehicle itself.
Physicochemical Profile of 1-(4-Cyanophenyl)-3-phenylurea
Understanding the intrinsic properties of CPU is the foundation for developing a rational formulation strategy. While specific experimental data for this exact molecule is sparse, we can infer its likely characteristics from closely related analogs and computational predictions.
| Property | Estimated Value / Characteristic | Implication for Formulation |
| Molecular Formula | C₁₄H₁₁N₃O | --- |
| Molecular Weight | 237.26 g/mol | Standard for small molecules. |
| Structure | Phenyl-Urea-Cyanophenyl | The urea and cyanophenyl groups provide H-bond donors/acceptors, but the two phenyl rings dominate, suggesting low aqueous solubility. |
| Predicted XLogP3 | ~2.5 - 3.0 | Indicates significant lipophilicity. Compounds with LogP > 2 often present solubility challenges.[2] |
| Aqueous Solubility | Predicted to be very low. | Direct dissolution in aqueous buffers (e.g., PBS, cell media) is not feasible for creating stock solutions. |
| Organic Solvent Solubility | High in Dimethyl Sulfoxide (DMSO) & Dimethyl Formamide (DMF). | DMSO is the primary candidate for creating a high-concentration primary stock solution. |
Data is inferred from analogs like 1-(4-aminophenyl)-3-phenylurea and general chemical principles.[2]
Formulation Strategy: A Stepwise Approach
The primary strategy for formulating poorly soluble compounds like CPU for in vitro assays is to first create a high-concentration stock in a water-miscible organic solvent, followed by serial dilution into the final aqueous assay medium. Dimethyl sulfoxide (DMSO) is the most common and effective solvent for this purpose.[3]
The following decision workflow guides the selection and validation of the appropriate formulation.
Caption: Formulation decision workflow for CPU.
Detailed Protocols
Protocol 1: Preparation of Primary Stock Solution in DMSO
This protocol describes the creation of a high-concentration master stock of CPU, which serves as the starting point for all subsequent dilutions.
Rationale: DMSO is a powerful, water-miscible organic solvent capable of dissolving a wide array of organic molecules, making it ideal for primary stocks.[3] Creating a concentrated stock (e.g., 10-50 mM) allows for minimal volumes to be added to the final assay, thereby keeping the final DMSO concentration low.
Materials:
-
1-(4-Cyanophenyl)-3-phenylurea (CPU) powder
-
Anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Amber glass vial or polypropylene microcentrifuge tube
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Calculate Required Mass: Determine the mass of CPU needed for your desired stock concentration and volume.
-
Formula: Mass (mg) = [Desired Concentration (mM)] x [Volume (mL)] x [Molecular Weight ( g/mol )] / 1000
-
Example (for 5 mL of 20 mM stock): Mass = 20 mM x 5 mL x 237.26 g/mol / 1000 = 23.73 mg
-
-
Weigh Compound: Accurately weigh the calculated mass of CPU powder and transfer it into the appropriate vial.
-
Add Solvent: Add the calculated volume of 100% DMSO to the vial.
-
Solubilize: Cap the vial tightly and vortex vigorously for 1-2 minutes.
-
Inspect and Treat (If Necessary): Visually inspect the solution against a light source. If any solid particles remain, sonicate the vial in a room temperature water bath for 5-10 minutes. Gentle warming (to 30-37°C) can also be applied, but care should be taken to avoid degradation.
-
Final Check: Once fully dissolved, the solution should be clear and free of any particulates.
-
Storage: Store the primary stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. CPU stability in DMSO should be confirmed for long-term storage.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol details the serial dilution from the DMSO stock into the final aqueous assay medium (e.g., cell culture media).
Rationale: A multi-step serial dilution is critical to avoid "shock" precipitation, which can occur when a highly concentrated organic solution is rapidly diluted into an aqueous buffer.[4] This method ensures a gradual transition in solvent polarity. Furthermore, it is crucial to maintain a consistent, low final DMSO concentration across all experimental conditions, including vehicle controls, to prevent solvent-induced artifacts.[5]
Materials:
-
CPU Primary Stock Solution (from Protocol 1)
-
Sterile cell culture medium (or appropriate aqueous assay buffer)
-
Sterile polypropylene tubes or 96-well plates
-
Calibrated micropipettes
Procedure:
-
Determine Final DMSO Concentration Limit: Before starting, establish the maximum tolerable DMSO concentration for your specific cell line or assay system. Most cell lines tolerate up to 0.5% DMSO without significant cytotoxicity, while 0.1% is considered safe for almost all cells.[6][7] A preliminary dose-response curve with DMSO alone is highly recommended to determine this limit empirically.
-
Plan the Dilution Series: Design a dilution scheme that results in your desired final CPU concentrations while keeping the final DMSO concentration below the pre-determined limit.
-
Example: To achieve a final concentration range of 0.1 µM to 10 µM with a final DMSO concentration of 0.1%:
-
Prepare a 10 mM primary stock in 100% DMSO (1000x the highest final concentration).
-
Adding 1 µL of this stock to 1 mL of media gives a final concentration of 10 µM CPU and 0.1% DMSO.
-
-
-
Perform Intermediate Dilution (If Needed): For creating a wide range of concentrations, an intermediate dilution step in 100% DMSO is often helpful. For example, dilute the 10 mM stock 1:10 in DMSO to create a 1 mM stock.
-
Serial Dilution in Assay Medium:
-
Prepare tubes or wells containing the assay medium.
-
Add a small volume of the appropriate stock solution to the first well/tube to achieve the highest desired concentration. Mix thoroughly by pipetting up and down. .
-
Transfer a portion of this solution to the next well/tube to perform the next dilution step (e.g., a 1:3 or 1:10 dilution series).
-
Repeat for all desired concentrations.
-
-
Prepare the Vehicle Control: This is the most critical control.[5] In a separate tube or well, add the same volume of 100% DMSO as was used for the highest concentration of CPU to the same final volume of assay medium. This ensures the vehicle control contains the exact same final concentration of DMSO as the treated samples.[8]
-
Immediate Use: Use the freshly prepared working solutions immediately. Phenylureas and other poorly soluble compounds can precipitate out of aqueous solutions over time, even at low concentrations.
Caption: Example 1:3 serial dilution workflow.
Advanced & Alternative Formulation Strategies
If precipitation occurs at the desired final concentration using the DMSO-based method, alternative solubilization techniques may be required.
Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can form inclusion complexes with poorly soluble drug molecules, effectively increasing their apparent water solubility.[9][10]
-
Mechanism: The hydrophobic CPU molecule can become encapsulated within the cyclodextrin's central cavity, shielding it from the aqueous environment.[11]
-
Common Types: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used in pharmaceutical formulations.[12][13]
-
Considerations: This approach requires empirical testing to determine the optimal type and concentration of cyclodextrin. It's important to verify that the cyclodextrin itself does not interfere with the biological assay.
Quality Control and Best Practices
-
Vehicle Control is Mandatory: Every experiment must include a vehicle control group that is treated with the exact same concentration of the solvent (e.g., 0.1% DMSO) as the compound-treated groups. This is essential to differentiate the compound's biological effect from any solvent-induced artifacts.[5][14]
-
DMSO Toxicity: While widely used, DMSO is not inert. At higher concentrations (>1%), it can cause cell stress, differentiation, or cytotoxicity.[6][15] Always determine the tolerated DMSO concentration for your specific system and stay well below that limit.[6]
-
Visual Inspection: Always visually inspect the final working solutions for any signs of precipitation or cloudiness before adding them to the assay. Centrifugation of the final dilution and testing the supernatant is a good practice to ensure you are testing a true solution.
-
Kinetic Solubility: Be aware that the concentration achieved through this dilution method represents the "kinetic solubility," which may be temporarily higher than the true "thermodynamic solubility." Solutions may be supersaturated and prone to precipitation over time. Always use freshly prepared dilutions.[9]
References
-
Vertex AI Search Result[16] (Source for general properties of a related compound)
-
Kaukonen, A. M. (2010). Formulation of poorly soluble compounds. European Medicines Agency. Retrieved from [Link]
-
LifeTein. (2023, February 1). DMSO usage in cell culture. Retrieved from [Link]
- BioPhorum Operations Group. (2019). Best Practices in Bioassay Development to Support Registration of Biopharmaceuticals. BioProcess International.
-
Popa, G., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. Retrieved from [Link]
- Patel, J., et al. (2021). Formulation strategies for poorly soluble drugs. International Journal of Drug Delivery Technology.
-
KCAS Bio. (2025). Model Selection and Experimental Design for Screening Experiments. Retrieved from [Link]
-
de Oliveira, D. M., et al. (2019). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. Journal of Immunology Research. Retrieved from [Link]
-
Sravani, B., et al. (2012). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Journal of Global Trends in Pharmaceutical Sciences. Retrieved from [Link]
-
PubChem. (n.d.). 1-(4-Aminophenyl)-3-phenylurea. National Center for Biotechnology Information. Retrieved from [Link]
-
Gaylord Chemical Company. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]
-
Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews. Retrieved from [Link]
-
Siepmann, J., et al. (2023). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Assay Guidance Manual: In Vivo Assay Guidelines. Retrieved from [Link]
-
CASSS. (n.d.). Bioassay Workshop Introduction to Bioassay Development. Retrieved from [Link]
-
A.C.S. Publications. (2025). DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices. Retrieved from [Link]
- Kumar, S. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Pharma Times.
- ResearchGate. (n.d.). CYCLODEXTRINS AND THEIR APPLICATION IN ENHANCING THE SOLUBILITY, DISSOLUTION RATE AND BIOAVAILABILITY.
- ResearchGate. (2015). Until what percentage does DMSO remain not toxic to cells?.
-
Ovid. (n.d.). Cyclodextrins as pharmaceutical solubilizers. Retrieved from [Link]
- ResearchGate. (n.d.). Solubilities of compounds 1 and 2 at 10 −3 M in water−DMSO solvents.
-
Araceli Biosciences. (2020). Controlling your High Content Assays. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Retrieved from [Link]
-
PubChem. (n.d.). Phenylurea. National Center for Biotechnology Information. Retrieved from [Link]
-
Iranian Journal of Blood and Cancer. (n.d.). Assessment of Cytotoxicity of Dimethyl Sulfoxide in Human Hematopoietic Tumor Cell Lines. Retrieved from [Link]
- ResearchGate. (2024). Design, synthesis, molecular docking and in vitro anticancer activities of 1-(4-(benzamido)phenyl)-3-arylurea derivatives.
-
PubChem. (n.d.). Dimethyl Sulfoxide. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. Phenylurea | C7H8N2O | CID 6145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(4-Aminophenyl)-3-phenylurea | C13H13N3O | CID 303032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ptacts.uspto.gov [ptacts.uspto.gov]
- 4. researchgate.net [researchgate.net]
- 5. Model Selection and Experimental Design in Screening | KCAS Bio [kcasbio.com]
- 6. lifetein.com [lifetein.com]
- 7. researchgate.net [researchgate.net]
- 8. Controlling your High Content Assays - Araceli Biosciences [aracelibio.com]
- 9. Cyclodextrins as pharmaceutical solubilizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. ema.europa.eu [ema.europa.eu]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vivo Assay Guidelines - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 1-(4-Fluorophenyl)-3-phenylurea CAS#: 330-98-3 [m.chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 1-(4-Cyanophenyl)-3-phenylurea Derivatives
Executive Summary
The purification of 1-(4-cyanophenyl)-3-phenylurea and its derivatives presents a classic "brick dust" challenge in medicinal chemistry.[1] These compounds exhibit high melting points and poor solubility in most organic solvents due to strong intermolecular hydrogen bonding (urea "tapes").
This guide bypasses standard generic protocols. Instead, it focuses on the thermodynamic control of crystallization and the kinetic separation of symmetrical urea byproducts , which are the two primary failure points in this workflow.
Module 1: The "Brick Dust" Protocol (Solubility & Recrystallization)
The Core Challenge: Aggregation
Diarylureas do not behave like standard lipophilic small molecules. They form insoluble aggregates driven by a dual hydrogen-bond donor/acceptor motif.[1] Standard recrystallization often results in amorphous precipitation ("crashing out") rather than crystal growth.
Recommended Solvent Systems
The following table summarizes solvent efficacy based on thermodynamic solubility data for diarylureas.
| Solvent System | Role | Application Context | Pros/Cons |
| Ethanol (Abs.) | Primary | Initial recrystallization of crude material.[1][2][3] | Pro: Good impurity rejection.[4] Con: Low solubility; requires large volumes. |
| DMSO / Water | Anti-Solvent | "Crash" precipitation for bulk purification. | Pro: Solubilizes "brick dust" efficiently. Con: Hard to remove trace DMSO; amorphous product likely. |
| THF / Hexane | Crystal Growth | Growing diffraction-quality crystals.[1] | Pro: Slow evaporation yields needles. Con: Urea may "oil out" if Hexane is added too fast. |
| Acetone / Petroleum Ether | Wash | Removing unreacted anilines/isocyanates. | Pro: Selective for non-polar impurities. Con: Product may be slightly soluble.[4][5] |
Protocol A: The "Hot Filtration" Method (Critical)
Use this protocol to remove the Symmetrical Urea byproduct (e.g., 1,3-diphenylurea), which is almost always less soluble than your asymmetric product.[1]
-
Dissolution: Suspend the crude solid in Ethanol (20 mL/g) .
-
Reflux: Heat to vigorous reflux. The desired product should dissolve; the symmetrical urea byproduct often remains as a suspended solid.
-
Hot Filtration: While maintaining reflux temperature, filter the mixture through a pre-heated sintered glass funnel or Celite pad.
-
Technical Note: If you let it cool even by 10°C, the product will co-precipitate.[1] Speed is vital.
-
-
Filtrate Management: The filtrate contains your target. Allow it to cool slowly to Room Temperature (RT) over 4 hours, then to 4°C overnight.
-
Collection: Filter the resulting needles and wash with cold Ethanol.
Module 2: Chromatographic Separation
When crystallization fails to remove closely related impurities (e.g., regioisomers), Flash Column Chromatography is required.[1] However, the low solubility of these ureas causes "streaking" or "tailing" on silica.
The "Solid Load" Technique
Do not attempt to load this compound using a liquid injection (DCM/MeOH), as it will precipitate at the head of the column.
-
Adsorption: Dissolve the crude material in a minimal amount of THF or DMSO . Add silica gel (ratio 1:5 w/w).
-
Evaporation: Rotary evaporate until a free-flowing powder is obtained. (If using DMSO, skip evaporation and use a pre-column loading cartridge).[1]
-
Elution Gradient:
Module 3: Troubleshooting & Logic Workflows
Visualizing the Purification Logic
The following diagram illustrates the decision matrix for purifying crude urea reaction mixtures.
Figure 1: Decision tree for the purification of diarylurea derivatives, prioritizing physical separation of byproducts.
Frequently Asked Questions (FAQ)
Q1: My product is turning into an oil during recrystallization. Why?
-
Cause: This is "oiling out," common when the anti-solvent (e.g., Hexane or Water) is added too quickly, causing the solute to exceed its saturation point as a liquid droplet rather than a crystal lattice.
-
Fix: Re-dissolve the oil by heating. Add the anti-solvent dropwise to the boiling solution until permanent cloudiness just appears. Remove heat and let it sit undisturbed. Do not stir.
Q2: Can I use acid/base extraction to clean the product?
-
Risk: High. While the urea protons are weakly acidic (pKa ~26), the cyano group (-CN) is susceptible to hydrolysis.
-
Mechanism: Strong bases (NaOH) or strong acids (HCl) at elevated temperatures can hydrate the nitrile to a primary amide (-CONH2) or carboxylic acid (-COOH).[1]
-
Recommendation: Stick to neutral physical separations (crystallization/chromatography). If a wash is needed, use dilute NaHCO3 (sat.[1] aq.) which is too weak to hydrolyze the nitrile but can remove unreacted acid impurities.
Q3: NMR shows a small set of aromatic peaks that I can't get rid of.
-
Diagnosis: This is likely the Symmetrical Urea (e.g., 1,3-bis(4-cyanophenyl)urea).[1]
-
Verification: Check the melting point.[7][8] Symmetrical ureas often melt >250°C, significantly higher than unsymmetrical derivatives.[1]
-
Solution: Return to Protocol A (Hot Filtration) . The solubility differential in ethanol is your best tool here.
References
-
Organic Syntheses , "1-Cyano-3-phenylurea". Org.[6][7] Synth.1951 , 31,[1] 22. Link
-
National Institutes of Health (PMC) , "Study on Typical Diarylurea Drugs or Derivatives in Cocrystallizing with Strong H-Bond Acceptor DMSO". ACS Omega. 2021 . Link
-
Vertex AI Search , "Recrystallization of Sorafenib Intermediates". Patent Analysis. Link
-
Organic Chemistry Portal , "Convenient One-Pot Two-Step Synthesis of Symmetrical and Unsymmetrical Diacyl Ureas". Synthesis. 2017 . Link
Sources
- 1. Phenylurea synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: High-Fidelity Phenylurea Analysis
Status: Operational Operator: Senior Application Scientist Topic: Troubleshooting HPLC/UPLC Analysis of Phenylureas (Herbicides & Urea-based APIs)
Introduction: The "Urea" Challenge
Welcome to the technical support hub. Phenylureas (e.g., Diuron, Linuron, Isoproturon) and urea-based pharmaceuticals share a common structural motif: the urea bridge (
-
Secondary Interactions: The nitrogen lone pairs act as Lewis bases, interacting with residual silanols on silica columns, causing severe peak tailing.
-
Hydrolytic Instability: The amide-like bonds are susceptible to hydrolysis, particularly in alkaline matrices, leading to quantitative errors and "ghost" peaks.[1]
This guide moves beyond standard SOPs to address the why and how of robust phenylurea analysis.
Module 1: Chromatographic Fidelity (Peak Shape & Tailing)
User Query: "My Diuron peak has a tailing factor (
Scientist's Diagnosis:
The issue is likely silanol activity .[2] Standard silica columns possess acidic silanol groups (
Troubleshooting Protocol:
-
Stationary Phase Selection (The Critical Fix):
-
Standard: Use a Type-B (high purity) silica that is end-capped .[1] End-capping reacts free silanols with small silylating agents (e.g., trimethylchlorosilane) to block interactions.[1]
-
Modern Upgrade: Switch to a Hybrid Particle column (e.g., Ethylene-Bridged Hybrid).[1] These have significantly fewer surface silanols and resist alkaline degradation.[1]
-
Reference: EPA Method 532 recommends bonded C18 phases like SunFire or Symmetry which are specifically designed for low silanol activity [1].[1]
-
-
Mobile Phase pH (The Chemical Fix):
Visualization: Peak Tailing Troubleshooting Logic
Module 2: Sample Integrity (Recovery & Degradation)
User Query: "I am seeing low recovery of Linuron from water samples, and a new unknown peak is appearing early in the chromatogram."
Scientist's Diagnosis: You are likely observing hydrolysis .[1] Phenylureas degrade into their corresponding anilines (e.g., 3,4-dichloroaniline from Diuron) and carbon dioxide.[1] This is accelerated by extreme pH (especially alkaline) and temperature.[1]
Troubleshooting Protocol:
-
Sample Preservation (Crucial Step):
-
Solid Phase Extraction (SPE) Optimization:
Visualization: SPE Workflow for Phenylureas (EPA 532 Adapted)
Module 3: Detection & Sensitivity (FAQs)
Q: Why does EPA Method 532 use UV at 245 nm? Can I use 210 nm for better sensitivity?
-
A: While 210 nm (amide bond) is more sensitive, it is non-selective and prone to interference from organic solvents and matrix components.
-
Recommendation: Use 245 nm [1]. This wavelength targets the
transition of the aromatic ring. It offers the best balance of sensitivity and selectivity against matrix noise.
Q: Can I use Mass Spectrometry (LC-MS) instead?
-
A: Absolutely. LC-MS/MS (Triple Quad) is the modern standard for trace analysis (ppt levels).[1]
-
Note: If using MS, you must swap the non-volatile Phosphate buffer (used in EPA 532) for a volatile buffer like Ammonium Formate or Formic Acid (0.1%).
Data Summary: Method Parameter Comparison
| Parameter | EPA Method 532 (Standard) [1] | Modern Fast-LC Approach [3] |
| Column | C18 (e.g., SunFire), 3.5 - 5 µm | Hybrid C18 (e.g., BEH), 1.7 µm |
| Mobile Phase A | 25 mM Phosphate Buffer (pH 2.[1]4) | 0.1% Formic Acid (pH ~2.[1]7) |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Flow Rate | 1.0 - 1.5 mL/min | 0.4 - 0.6 mL/min |
| Detection | UV @ 245 nm | MS/MS (ESI+) |
| Run Time | ~15-20 mins | < 5 mins |
References
-
U.S. Environmental Protection Agency. (2000).[1] Method 532.0: Determination of Phenylurea Compounds in Drinking Water by Solid Phase Extraction and High Performance Liquid Chromatography with UV Detection.[1][4][5][6][7] Revision 1.0.
-
Waters Corporation. (2025).[1] EPA Method 532.0 Determination of Phenylurea Compounds in Drinking Water.[1][5] Application Note.
-
Agilent Technologies. (2019).[1] HPLC Diagnostic Skills II – Tailing Peaks. LCGC Blog.[1]
-
Michigan State University Extension. (2008).[1] Effect of water pH on the stability of pesticides.[8][9]
Sources
- 1. cdpr.ca.gov [cdpr.ca.gov]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. youtube.com [youtube.com]
- 4. weber.hu [weber.hu]
- 5. waters.com [waters.com]
- 6. tandfonline.com [tandfonline.com]
- 7. NEMI Method Summary - 532 [nemi.gov]
- 8. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 9. Effect of water pH on the stability of pesticides - MSU Extension [canr.msu.edu]
Interpreting complex NMR spectra of 1-(4-Cyanophenyl)-3-phenylurea analogs
Technical Support Center: NMR Characterization of Diarylurea Analogs Topic:
Executive Summary
This technical guide addresses the structural elucidation of 1-(4-Cyanophenyl)-3-phenylurea and its analogs.[1] These scaffolds are pharmacophores frequently found in kinase inhibitors (e.g., Sorafenib). Users often encounter difficulties distinguishing urea protons from aromatic signals, managing solvent-induced shifts, and resolving rotameric broadening. This guide provides self-validating protocols to overcome these specific challenges.
Part 1: Troubleshooting & FAQs
Q1: Why do my urea NH protons appear as broad singlets or disappear entirely in CDCl₃?
Diagnosis: This is a classic solvent-solute interaction issue involving quadrupole relaxation and chemical exchange.
Technical Explanation:
In non-polar solvents like Chloroform-d (
-
Switch Solvent: Dissolve your sample in DMSO-d₆ (Dimethyl sulfoxide-d6).[1] DMSO is a strong hydrogen-bond acceptor.[1] It "locks" the NH protons into a rigid conformation via hydrogen bonding, slowing the exchange rate and decoupling them from the quadrupolar relaxation of nitrogen.
-
Result: You will observe two distinct, sharp singlets (or doublets if coupled to neighbors) in the downfield region (typically δ 8.5 – 9.5 ppm ).
Q2: I see "doubling" of peaks in the aromatic region and broadened NH signals even in DMSO. Is my sample impure?
Diagnosis: Likely Restricted Rotation (Rotamers), not impurity.
Technical Explanation:
The C-N bond in ureas possesses partial double-bond character due to resonance delocalization of the nitrogen lone pair into the carbonyl oxygen.[2] This creates a high rotational energy barrier (
-
Run a standard spectrum at 298 K (25°C).
-
Heat the probe to 353 K (80°C) and re-acquire.
-
Analysis: If the split peaks coalesce into sharp singlets at high temperature, you have confirmed the presence of rotamers. If the peaks remain distinct, you likely have an impurity.
Q3: How do I definitively distinguish the two different NH protons?
Diagnosis: Assignment ambiguity between the NH attached to the phenyl ring vs. the NH attached to the 4-cyanophenyl ring. Expert Insight: The 4-cyano group is strongly electron-withdrawing (EWG).[1] Through resonance and induction, it deshields the adjacent phenyl ring and the attached nitrogen.
-
Prediction: The NH proton attached to the 4-cyanophenyl ring will appear downfield (higher ppm) relative to the NH attached to the unsubstituted phenyl ring.
-
Self-Validating Experiment (2D NOESY):
-
Look for a Through-Space correlation (NOE) between the NH peaks and the ortho protons of their respective rings. The ortho protons of the cyanophenyl ring will also be downfield (approx. δ 7.7-7.9 ppm) compared to the unsubstituted ring.[1]
-
Q4: The urea carbonyl carbon is not visible in my standard ¹³C NMR. Where is it?
Diagnosis: Long relaxation times (
-
Optimization: Increase the relaxation delay (
) to 3–5 seconds. -
Alternative: Rely on HMBC (Heteronuclear Multiple Bond Correlation) . The urea carbonyl (~152 ppm) will show strong 3-bond correlations (
) to the ortho protons of both aromatic rings. This is the "Gold Standard" for proving the urea linkage.
Part 2: Data Summary & Assignment Table
Molecule: 1-(4-Cyanophenyl)-3-phenylurea Solvent: DMSO-d₆ (Recommended)[1]
| Position | Nucleus | Approx.[1][3][4][5][6][7][8] Shift (δ ppm) | Multiplicity | Key Diagnostic Feature |
| Urea C=O | ¹³C | 152.0 - 154.0 | Singlet | Weak intensity; confirm via HMBC to ortho-protons.[1] |
| Cyano (CN) | ¹³C | 118.0 - 119.5 | Singlet | Characteristic nitrile region; distinct from aromatic carbons.[1] |
| NH (Cyano side) | ¹H | 9.0 - 9.4 | Singlet | Most downfield NH due to EWG effect of CN.[1] |
| NH (Phenyl side) | ¹H | 8.6 - 8.9 | Singlet | Upfield relative to the other NH.[1] |
| Ar-H (Cyano ortho) | ¹H | 7.7 - 7.8 | Doublet (AA'BB') | Strong deshielding by CN group; "Roofing" effect common.[1] |
| Ar-H (Phenyl) | ¹H | 6.9 - 7.5 | Multiplets | Typical monosubstituted benzene pattern (t, t, d).[1] |
Part 3: Structural Elucidation Workflow
The following diagram illustrates the logical flow for assigning the structure, utilizing 2D NMR techniques to resolve ambiguities.
Caption: Logical workflow for validating diarylurea structures, emphasizing solvent choice and 2D correlation to prove connectivity.
References
-
Abraham, R. J., et al. (2006).[9] "¹H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on ¹H chemical shifts." Magnetic Resonance in Chemistry.
-
Context: Authoritative source on predicting solvent-induced shifts (DMSO vs. CDCl₃) for labile protons like amides and ureas.[1]
-
-
Babu, B., et al. (2011). "Synthesis of Phenylurea Derivatives & Their Evaluation as Antihyperglycaemic Agents." Indo Global Journal of Pharmaceutical Sciences.
- Context: Provides specific experimental spectral data (IR and NMR)
-
Wiberg, K. B., et al. (1987). "An NMR Investigation of the Effect of Hydrogen Bonding on the Rates of Rotation about the C-N Bonds in Urea." Journal of the American Chemical Society.
- Context: Fundamental mechanistic study explaining the rotational barriers and line broadening observed in urea NMR spectra.
-
Compound Interest. (2015).[1][3] "A Guide to ¹³C NMR Chemical Shift Values."
- Context: Verified general reference for Carbon-13 chemical shift ranges, specifically for Nitriles (110-120 ppm) and Ureas (150-160 ppm).
Sources
- 1. 1-(4-Aminophenyl)-3-phenylurea | C13H13N3O | CID 303032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scholarship.claremont.edu [scholarship.claremont.edu]
- 3. compoundchem.com [compoundchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 7. Phenylurea(64-10-8) 1H NMR spectrum [chemicalbook.com]
- 8. mason.gmu.edu [mason.gmu.edu]
- 9. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Phenylurea Compounds for In Vivo Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the challenges of working with phenylurea compounds in in vivo studies, focusing on enhancing their bioavailability.
I. Frequently Asked questions (FAQs)
Question 1: Why do many phenylurea compounds exhibit low oral bioavailability?
Answer: The low oral bioavailability of many phenylurea compounds is primarily attributed to their poor aqueous solubility.[1] For a drug to be absorbed into the bloodstream after oral administration, it must first dissolve in the gastrointestinal fluids.[2] The chemical structure of many phenylureas, often characterized by lipophilic phenyl groups, can lead to high crystallinity and low solubility in water.[3][4] This poor solubility limits the dissolution rate, which in turn becomes the rate-limiting step for absorption, resulting in low and variable bioavailability.[1] Additionally, some phenylurea compounds may be subject to first-pass metabolism in the liver, further reducing the amount of active drug that reaches systemic circulation.[5]
Question 2: What are the initial signs in my in vivo study that suggest poor bioavailability of a phenylurea compound?
Answer: Several key indicators during an in vivo study can point towards poor bioavailability of your phenylurea compound:
-
High variability in plasma concentrations: Significant differences in the plasma levels of the compound between individual animals within the same dose group are a common sign.[5]
-
Low plasma concentrations despite high doses: If you are administering what should be a therapeutic dose but are detecting very low or undetectable levels of the compound in the plasma, poor absorption is a likely cause.[6]
-
Lack of a dose-proportional increase in plasma concentration: When you increase the dose of the compound, you should ideally see a proportional increase in the maximum plasma concentration (Cmax) and the area under the curve (AUC). If this is not the case, it may indicate that the absorption process is saturated due to poor solubility.[7]
-
Minimal or no observed pharmacological effect: The most direct, though not definitive, sign is the absence of the expected therapeutic or biological effect at doses that are predicted to be effective based on in vitro data.
Question 3: Can I simply increase the dose to overcome low bioavailability?
Answer: While increasing the dose might seem like a straightforward solution, it is often not an effective or advisable strategy for compounds with solubility-limited absorption. Beyond a certain point, administering more of a poorly soluble compound will not lead to a proportional increase in absorbed drug. Instead, the undissolved compound will simply pass through the gastrointestinal tract unabsorbed. Furthermore, high doses of undissolved drug can lead to gastrointestinal irritation and potential toxicity. A more scientifically sound approach is to address the root cause of the low bioavailability, which is typically poor solubility and dissolution.[8]
Question 4: What are the main formulation strategies to consider for enhancing the bioavailability of phenylurea compounds?
Answer: A variety of formulation strategies can be employed to improve the oral bioavailability of poorly soluble drugs like phenylureas.[9] These can be broadly categorized as:
-
Particle Size Reduction: Increasing the surface area of the drug by reducing its particle size can enhance the dissolution rate. Techniques include micronization and nanosizing.[10][11]
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix can improve its wettability and dissolution.[3] This can be achieved through methods like solvent evaporation or hot-melt extrusion.[3]
-
Lipid-Based Formulations: Incorporating the drug into lipid-based systems such as self-emulsifying drug delivery systems (SEDDS), microemulsions, or liposomes can improve its solubility and absorption.[12][13]
-
Complexation: Using complexing agents like cyclodextrins can form inclusion complexes with the drug, increasing its solubility in water.[3][14]
The choice of strategy will depend on the specific physicochemical properties of your phenylurea compound.[3]
II. Troubleshooting Guides
Guide 1: Issue - Inconsistent Plasma Concentrations Across Subjects
This guide will help you troubleshoot high variability in the plasma concentration of your phenylurea compound across different animals in your in vivo study.
Causality behind the Issue:
Inconsistent plasma concentrations are often a direct consequence of poor and variable absorption from the gastrointestinal tract. When a compound has low solubility, small variations in the physiological conditions of individual animals (e.g., gastric pH, intestinal motility, presence of food) can have a significant impact on how much of the drug dissolves and is absorbed. This leads to erratic and unpredictable plasma levels.
Troubleshooting Workflow:
A workflow for troubleshooting inconsistent plasma concentrations.
Step-by-Step Protocol:
-
Verify Complete Solubilization in the Dosing Vehicle:
-
Rationale: If the compound is not fully dissolved in the vehicle before administration, you are essentially dosing a suspension. This will lead to variable dissolution in the GI tract and, consequently, variable absorption.
-
Protocol:
-
Visually inspect your dosing solution for any undissolved particles.
-
If particles are present, try gentle heating or sonication to aid dissolution.
-
If the compound still does not dissolve, you will need to explore alternative vehicles or co-solvents. Common choices include polyethylene glycol (PEG), propylene glycol, and cyclodextrins.[9]
-
Consider preparing a fresh solution for each experiment to avoid precipitation over time.
-
-
-
Standardize the Feeding Protocol:
-
Rationale: The presence or absence of food in the gastrointestinal tract can significantly alter drug absorption. For lipophilic compounds like many phenylureas, the presence of food can sometimes enhance absorption by stimulating bile secretion, which aids in solubilization. However, for consistency, it is crucial to standardize this factor.
-
Protocol:
-
Decide on either a fasted or fed state for your study animals and maintain this consistently across all groups.[15]
-
For a fasted state, typically withhold food overnight (while allowing access to water) before dosing.
-
For a fed state, ensure animals have free access to food up to the time of dosing.
-
Clearly document the feeding protocol in your study records.
-
-
-
Consider the Impact of the Vehicle on Absorption:
-
Rationale: The vehicle itself can influence absorption. For example, a lipid-based vehicle may promote lymphatic uptake, bypassing first-pass metabolism in the liver.[10]
-
Protocol:
-
If you are using a simple aqueous vehicle and observing high variability, consider switching to a vehicle that can enhance solubility, such as a solution containing a surfactant or a lipid-based system.[5][10]
-
When selecting a vehicle, ensure it is well-tolerated by the animal species at the intended volume and concentration.
-
-
Guide 2: Issue - Plasma Concentrations are Below the Limit of Quantification (BLQ)
This guide addresses the scenario where you are unable to detect or accurately quantify your phenylurea compound in plasma samples.
Causality behind the Issue:
Plasma concentrations below the limit of quantification (BLQ) are a strong indication of extremely low bioavailability. This means that very little of the administered dose is reaching the systemic circulation. The primary reasons for this are severe insolubility, extensive first-pass metabolism, or rapid elimination of the compound.
Troubleshooting Workflow:
A workflow for troubleshooting plasma concentrations below the limit of quantification.
Step-by-Step Protocols:
-
Enhance Solubility through Formulation:
-
Rationale: The most effective way to increase plasma concentrations is to improve the dissolution of the compound in the gastrointestinal tract.
-
Protocol 1: Micronization
-
Protocol 2: Preparation of a Solid Dispersion (Solvent Evaporation Method)
-
Select a hydrophilic carrier such as polyethylene glycol (PEG) or polyvinylpyrrolidone (PVP).[9]
-
Dissolve both your phenylurea compound and the carrier in a common volatile solvent (e.g., methanol, ethanol).
-
Evaporate the solvent under vacuum, which will leave a solid dispersion of your compound in the carrier.
-
The resulting solid can be ground into a powder and administered as a suspension or in a capsule.[3]
-
-
Protocol 3: Development of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Screen various oils, surfactants, and co-surfactants for their ability to solubilize your phenylurea compound.
-
Create different combinations of these excipients and determine the optimal ratio that forms a stable microemulsion upon gentle agitation in an aqueous medium.[12]
-
The final SEDDS formulation containing your compound can be administered orally in a capsule.
-
-
-
Optimize the Analytical Method:
-
Rationale: Before concluding that the issue is solely due to low bioavailability, it is essential to ensure that your analytical method is sensitive enough to detect low concentrations of the compound.
-
Protocol:
-
Review your sample preparation procedure (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) to ensure you are efficiently extracting the compound from the plasma matrix.
-
Optimize the parameters of your analytical instrument, typically a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system, to maximize the signal for your compound. This includes optimizing the mobile phase, gradient, and mass spectrometry settings.[16][17]
-
Ensure that your calibration curve covers a low enough concentration range to accurately quantify the expected low levels of the compound.
-
-
Data Presentation: Comparison of Formulation Strategies
| Formulation Strategy | Principle | Advantages | Disadvantages |
| Micronization | Increases surface area for dissolution.[10] | Simple, cost-effective.[8] | May not be sufficient for very poorly soluble compounds. |
| Solid Dispersion | Enhances wettability and dissolution rate.[11] | Significant improvement in bioavailability.[3] | Can be complex to manufacture, potential for physical instability.[3] |
| SEDDS | Pre-dissolves the drug in a lipid-based system.[12] | Can significantly enhance absorption, may reduce food effects.[13] | Requires careful selection of excipients, potential for GI irritation with high surfactant concentrations. |
| Cyclodextrin Complexation | Forms a water-soluble inclusion complex.[14] | Improves solubility and dissolution.[3] | Limited drug loading capacity, can be expensive.[3] |
III. References
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available from: [Link]
-
Strategies for enhancing oral bioavailability of poorly soluble drugs. ResearchGate. Available from: [Link]
-
Methods of enhancing Dissolution and bioavailability of poorly soluble drugs. Slideshare. Available from: [Link]
-
Promising strategies for improving oral bioavailability of poor water-soluble drugs. Taylor & Francis Online. Available from: [Link]
-
Considerations In In-Vivo Bioavailability Study Design. Pharmacy 180. Available from: [Link]
-
Enhanced Biodegradation of Phenylurea Herbicides by Ochrobactrum anthrophi CD3 Assessment of Its Feasibility in Diuron-Contaminated Soils. PubMed Central. Available from: [Link]
-
study design for bioavailability and bioequivalence. Slideshare. Available from: [Link]
-
Phenylketonuria Pathophysiology: on the Role of Metabolic Alterations. PubMed Central. Available from: [Link]
-
Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. UPM Pharmaceuticals. Available from: [Link]
-
Guidance for Designing a Preclinical Bioavailability Study of Bioactive Compounds. Jove. Available from: [Link]
-
Synthesis and activity evaluation of phenylurea derivatives as potent antitumor agents. ResearchGate. Available from: [Link]
-
Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism. PubMed. Available from: [Link]
-
Monitoring of phenylketonuria: a colorimetric method for the determination of plasma phenylalanine using L-phenylalanine dehydrogenase. PubMed. Available from: [Link]
-
COMPARISON OF PLASMA PHENYLALANINE DETERMINATION BY DENSITOMETRY OF THIN-LAYER CHROMATOGRAMS AND BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY IN RELATION WITH THE SCREENING OF PHENYLKETONURIA. PubMed Central. Available from: [Link]
-
Formulation strategies to improve the bioavailability of poorly absorbed drugs. ResearchGate. Available from: [Link]
-
Cerebral Energy Metabolism in Phenylketonuria: Findings by Quantitative In Vivo 31P MR Spectroscopy. PubMed. Available from: [Link]
-
PLASMA PHENYLALANINE DETERMINATION BY QUANTITATIVE DENSITOMETRY OF THIN LAYER CHROMATOGRAMS AND BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY IN RELATION WITH MODERN MANAGEMENT OF PHENYLKETONURIA. PubMed. Available from: [Link]
-
PLASMA PHENYLALANINE DETERMINATION BY QUANTITATIVE DENSITOMETRY OF THIN LAYER CHROMATOGRAMS AND BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY IN RELATION WITH MODERN MANAGEMENT OF PHENYLKETONURIA. National Institutes of Health. Available from: [Link]
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PubMed Central. Available from: [Link]
-
The Bioavailability of Drugs—The Current State of Knowledge. MDPI. Available from: [Link]
-
Overview of in vivo Bioavailability (BA) and Bioequivalence (BE) Studies Supporting NDAs and ANDAs. FDA. Available from: [Link]
-
Determination of phenylalanine and tyrosine in plasma and dried blood samples using HPLC with fluorescence detection. PubMed. Available from: [Link]
-
Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PubMed Central. Available from: [Link]
-
Metabolites of the phenylurea herbicides chlorotoluron, diuron, isoproturon and linuron produced by the soil fungus Mortierella sp. PubMed. Available from: [Link]
-
Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies. PubMed Central. Available from: [Link]
-
Synthesis of Phenylurea Derivatives & Their Evaluation as Antihyperglycaemic Agents. ResearchGate. Available from: [Link]
-
Some aspects of the neuropharmacology of phenylurea. PubMed. Available from: [Link]
Sources
- 1. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pharmacy180.com [pharmacy180.com]
- 8. upm-inc.com [upm-inc.com]
- 9. researchgate.net [researchgate.net]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enhanced Biodegradation of Phenylurea Herbicides by Ochrobactrum anthrophi CD3 Assessment of Its Feasibility in Diuron-Contaminated Soils - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Guidance for Designing a Preclinical Bioavailability Study of Bioactive Compounds | Springer Nature Experiments [experiments.springernature.com]
- 16. PLASMA PHENYLALANINE DETERMINATION BY QUANTITATIVE DENSITOMETRY OF THIN LAYER CHROMATOGRAMS AND BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY IN RELATION WITH MODERN MANAGEMENT OF PHENYLKETONURIA - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Determination of phenylalanine and tyrosine in plasma and dried blood samples using HPLC with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of 1-(4-Cyanophenyl)-3-phenylurea for X-ray Crystallography
Welcome to the technical support center for the optimization of 1-(4-Cyanophenyl)-3-phenylurea crystallization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for obtaining high-quality single crystals suitable for X-ray diffraction analysis. The following troubleshooting guides and frequently asked questions (FAQs) are structured to address specific challenges you may encounter during your experimental work.
Introduction: The Crystallization Challenge of Substituted Phenylureas
1-(4-Cyanophenyl)-3-phenylurea is a small organic molecule with a rigid backbone and functional groups capable of forming strong hydrogen bonds. These characteristics make it a good candidate for crystallization; however, they can also present challenges such as poor solubility in certain solvents and the potential for rapid precipitation, leading to the formation of microcrystalline powder instead of single crystals. This guide will provide a systematic approach to overcoming these challenges.
Frequently Asked Questions (FAQs)
Q1: I have just synthesized 1-(4-Cyanophenyl)-3-phenylurea. What is the first step I should take to get single crystals?
A1: The critical first step is to perform a thorough solvent screening to determine the solubility of your compound. The ideal solvent for crystallization is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. A systematic solvent screening will save you significant time and material in the long run.
Q2: I don't have any solubility data for 1-(4-Cyanophenyl)-3-phenylurea. Where should I start?
A2: Based on the structure of your molecule (containing two phenyl rings, a urea group, and a nitrile group), you should start with a range of common organic solvents of varying polarity. Phenylurea, a related compound, is highly soluble in organic solvents like ethanol. A good starting point for your screening would be:
-
Polar Protic Solvents: Ethanol, Methanol, Isopropanol
-
Polar Aprotic Solvents: Acetone, Acetonitrile, Ethyl Acetate, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)
-
Nonpolar Solvents: Toluene, Hexanes, Dichloromethane
Q3: How do I perform a solvent screening experiment?
A3: A simple and effective method for solvent screening is the test tube method:
-
Place a small amount of your compound (a few milligrams) into several small, clean test tubes or vials.
-
Add a small volume (e.g., 0.5 mL) of a single solvent to each tube at room temperature.
-
Observe the solubility. If the compound dissolves completely, it is likely too soluble in that solvent for single-solvent crystallization at room temperature.
-
If the compound is insoluble or sparingly soluble, gently heat the tube and observe if it dissolves.
-
If the compound dissolves upon heating, allow the solution to cool slowly to room temperature and then in an ice bath. Observe if crystals form. This indicates a promising solvent for cooling crystallization.
Q4: My compound is either too soluble or insoluble in all the single solvents I've tried. What should I do next?
A4: If a single solvent is not suitable, a mixed-solvent system (binary solvent system) is the next logical step. This involves dissolving your compound in a "good" solvent (in which it is highly soluble) and then slowly adding a "poor" solvent (in which it is insoluble or poorly soluble) until the solution becomes slightly turbid. This point of slight turbidity is the saturation point, and from here, crystals can be grown using slow evaporation or vapor diffusion techniques.
Q5: What are the most common crystallization techniques for a compound like 1-(4-Cyanophenyl)-3-phenylurea?
A5: For small organic molecules, the three most successful techniques are:
-
Slow Evaporation: A solution of the compound is allowed to stand, and the solvent slowly evaporates, increasing the concentration of the solute until it reaches supersaturation and crystallizes.
-
Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly. As the temperature decreases, the solubility of the compound decreases, leading to crystallization.
-
Vapor Diffusion: A concentrated solution of your compound is placed in a small, open container inside a larger sealed container that contains a poor solvent (the precipitant). The vapor of the poor solvent slowly diffuses into the solution of your compound, reducing its solubility and inducing crystallization.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Oiling Out | The compound's solubility is too high in the chosen solvent, or the solution is supersaturated to a point where the compound separates as a liquid phase instead of a solid. | - Try a solvent in which the compound is less soluble.- Use a larger volume of solvent.- Slow down the crystallization process (e.g., slower cooling or evaporation).- Consider using a different crystallization technique, such as vapor diffusion. |
| Formation of Powder or Microcrystals | The rate of nucleation is too high, leading to the rapid formation of many small crystals instead of a few large ones. | - Slow down the crystallization process significantly. For slow evaporation, reduce the surface area of the opening of the vial. For slow cooling, insulate the container.- Use a more dilute solution.- Filter the solution before setting up the crystallization to remove any particulate matter that could act as nucleation sites. |
| No Crystals Form | The solution is not sufficiently supersaturated, or the nucleation barrier has not been overcome. | - Concentrate the solution further by evaporating some of the solvent.- Try scratching the inside of the glass container with a glass rod to create nucleation sites.- Add a seed crystal from a previous successful crystallization.- Cool the solution to a lower temperature. |
| Twinned or Intergrown Crystals | Rapid crystal growth or disturbances during the growth process. | - Ensure the crystallization setup is in a vibration-free environment.- Slow down the rate of crystallization.- Try a different solvent system. |
Experimental Protocols
Protocol 1: Solvent Screening for 1-(4-Cyanophenyl)-3-phenylurea
Objective: To identify suitable single or binary solvent systems for crystallization.
Materials:
-
1-(4-Cyanophenyl)-3-phenylurea
-
Small test tubes or vials (e.g., 1 dram vials)
-
A selection of solvents (e.g., ethanol, acetone, ethyl acetate, toluene, hexanes, acetonitrile, DMF, DMSO)
-
Hot plate or water bath
-
Pipettes
Procedure:
-
Weigh approximately 5-10 mg of 1-(4-Cyanophenyl)-3-phenylurea into each of several clean, labeled test tubes.
-
Add a single solvent to each tube in 0.2 mL increments at room temperature, vortexing or shaking after each addition, until the solid dissolves or a total of 2 mL has been added. Record the solubility at room temperature.
-
For solvents in which the compound did not dissolve at room temperature, heat the tube gently in a water bath or on a hot plate. Continue to add solvent in 0.2 mL increments until the solid dissolves. Record the temperature and volume of solvent required.
-
Allow the hot solutions to cool slowly to room temperature. If no crystals form, place the tubes in an ice bath for 30 minutes.
-
Observe the formation of any precipitate. Note the quality of the solid (e.g., crystalline, powder, oil).
-
Based on these observations, select promising single solvents or solvent pairs for larger-scale crystallization experiments.
Protocol 2: Crystallization by Slow Evaporation
Objective: To grow single crystals from a suitable solvent system by slow evaporation.
Materials:
-
1-(4-Cyanophenyl)-3-phenylurea
-
A suitable solvent or solvent mixture identified from Protocol 1
-
Small vial or beaker
-
Parafilm or aluminum foil
Procedure:
-
Prepare a nearly saturated solution of 1-(4-Cyanophenyl)-3-phenylurea in the chosen solvent at room temperature.
-
Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any dust or particulate matter.
-
Cover the vial with parafilm or aluminum foil and puncture a few small holes with a needle to allow for slow evaporation.
-
Place the vial in a quiet, vibration-free location.
-
Monitor the vial periodically over several days to weeks for crystal growth.
Protocol 3: Crystallization by Vapor Diffusion
Objective: To grow single crystals using the vapor diffusion method.
Materials:
-
1-(4-Cyanophenyl)-3-phenylurea
-
A "good" solvent in which the compound is soluble
-
A "poor" solvent in which the compound is insoluble
-
A small vial (inner chamber) and a larger jar or beaker with a lid (outer chamber)
Procedure:
-
Prepare a concentrated solution of 1-(4-Cyanophenyl)-3-phenylurea in the "good" solvent.
-
Filter the solution into the small vial.
-
Place the small, open vial inside the larger jar.
-
Add the "poor" solvent to the bottom of the larger jar, ensuring the level is below the top of the small vial.
-
Seal the larger jar tightly.
-
Place the setup in a stable, vibration-free location.
-
The vapor from the "poor" solvent will slowly diffuse into the solution in the small vial, reducing the solubility of the compound and promoting crystallization.
Visualizing the Crystallization Workflow
Caption: A workflow for the crystallization of 1-(4-Cyanophenyl)-3-phenylurea.
Key Considerations for Success
-
Purity is Paramount: The purity of your starting material is crucial. Impurities can inhibit crystallization or be incorporated into the crystal lattice, leading to poor diffraction quality. Aim for a purity of >95% as determined by NMR and/or LC-MS.
-
Patience is a Virtue: Crystallization is often a slow process. Avoid the temptation to disturb your experiments frequently. Allow them to proceed undisturbed for several days or even weeks.
-
Cleanliness is Next to Godliness: Ensure all glassware is scrupulously clean. Dust and other particulate matter can act as unwanted nucleation sites, leading to the formation of many small crystals instead of a few large ones.
-
Documentation is Key: Keep a detailed record of all your experiments, including solvents used, concentrations, temperatures, and observations. This will be invaluable for troubleshooting and optimizing your crystallization conditions.
References
-
University of Cape Town. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]
-
Nichols, L. (2022, April 7). 3: Crystallization. Chemistry LibreTexts. Retrieved from [Link]
-
University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved from [Link]
-
NileRed. (2016, January 31). Technique Series: Recrystallization (urea as an example) [Video]. YouTube. Retrieved from [Link]
-
PubChem. (n.d.). Phenylurea. Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
- Choi, H., Shim, Y. S., Han, B. H., Kang, S. K., & Sung, C. K. (2011). 1-[3-(Hydroxymethyl)phenyl]-3-phenylurea. Acta Crystallographica Section E: Structure Reports Online, 67(8), o2053.
-
Shiyan Yunlihong Industrial & Trade Co., Ltd. (2019, February 20). How to effectively avoid urea crystallization. Retrieved from [Link]
- Chen, Y., et
Technical Support Center: High-Performance Separation of 1-(4-Cyanophenyl)-3-phenylurea Isomers
Current Status: Operational Ticket ID: METHOD-DEV-CNPU-001 Lead Scientist: Senior Application Specialist
Executive Summary
You are attempting to separate 1-(4-Cyanophenyl)-3-phenylurea (often referred to as a CPPU analog or specific substituted phenylurea) from its positional isomers (2-cyano and 3-cyano analogs) and synthesis byproducts (such as 1,3-diphenylurea).
Aryl ureas present two specific chromatographic challenges:
-
Positional Isomerism: The ortho, meta, and para cyano-isomers have identical mass and very similar hydrophobicities (
), making standard C18 separation difficult. -
Peak Tailing: The urea moiety (–NH–CO–NH–) is a strong hydrogen bond donor/acceptor, leading to secondary interactions with residual silanols on silica columns.
This guide provides a self-validating method development strategy, troubleshooting protocols, and specific FAQs to ensure baseline resolution (
Module 1: Method Development Strategy
Stationary Phase Selection (The Critical Variable)
Do not default to a standard C18 column if you are struggling with isomer resolution. You need a phase that exploits
| Column Chemistry | Mechanism of Action | Recommendation |
| C18 (Standard) | Hydrophobic interaction only. Separates based on hydrophobicity. | Screening only. Likely to show co-elution of meta and para isomers. |
| Biphenyl / Phenyl-Hexyl | Primary Choice. Excellent for separating positional isomers of aryl ureas. | |
| Pentafluorophenyl (PFP) | Dipole-dipole + | Alternative. Use if Biphenyl fails. Offers orthogonal selectivity. |
Mobile Phase & Conditions
-
Solvent A: Water + 0.1% Formic Acid (or 10 mM Ammonium Formate pH 3.0).
-
Why: Acidic pH suppresses the ionization of residual silanols on the column, reducing peak tailing.
-
-
Solvent B: Acetonitrile (ACN) or Methanol (MeOH).[1]
-
Note: Methanol promotes stronger
- interactions on Phenyl columns than ACN. Start with Methanol for isomer separation.
-
-
Temperature:
to .-
Caution: Higher temperatures (
) reduce the effectiveness of - interactions, potentially causing isomers to merge. Keep it cool.
-
Module 2: Workflow Visualization
The following logic flow guides you through the decision-making process for separating these specific isomers.
Figure 1: Decision tree for selecting the optimal stationary phase based on resolution outcomes.
Module 3: Troubleshooting & FAQs
Q1: My peaks are tailing significantly (Asymmetry > 1.5). How do I fix this?
Diagnosis: This is classic "Urea Tailing." The urea nitrogens are interacting with acidic silanols on the silica support. Solution:
-
Increase Ionic Strength: Switch from 0.1% Formic Acid to 10-20 mM Ammonium Formate (pH 3.0) . The ammonium ions block silanol sites.
-
Column Choice: Ensure you are using an "End-capped" column.
-
Injection Solvent: If your sample is dissolved in 100% DMSO, the solvent plug can distort the peak. Dilute the sample with at least 50% water/mobile phase before injection.
Q2: The ortho (2-cyano) and para (4-cyano) isomers are co-eluting on my C18 column.
Diagnosis: C18 separates based on hydrophobicity. The
-
Mechanism:[1][2] The ortho substituent creates steric hindrance that prevents the phenyl ring from lying flat against the stationary phase. The para isomer is planar and interacts more strongly with the phenyl-based stationary phase, leading to greater retention and separation.
Q3: I see a "ghost peak" or carryover in the blank run.
Diagnosis: Aryl ureas have poor solubility in high-aqueous mobile phases and can precipitate on the injector needle or rotor seal. Solution:
-
Implement a needle wash with 90% Acetonitrile / 10% Water.
-
Ensure the gradient ends with a high organic flush (95% B) for at least 2-3 column volumes before re-equilibration.
Module 4: Standardized Experimental Protocol
Objective: Baseline separation of 1-(4-Cyanophenyl)-3-phenylurea from 1-(2-Cyanophenyl)-3-phenylurea.
1. Sample Preparation:
-
Stock: Dissolve 1 mg of sample in 1 mL DMSO (Ureas are sparingly soluble in water).
-
Working Standard: Dilute Stock 1:10 with 50:50 Water:Methanol.
-
Critical: Filter through a 0.2 µm PTFE filter to remove micro-precipitates.
-
2. Chromatographic Conditions:
-
Column: Kinetex Biphenyl or equivalent (2.6 µm,
mm). -
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Methanol + 0.1% Formic Acid.
-
Gradient:
-
0.0 min: 20% B
-
10.0 min: 70% B
-
10.1 min: 95% B (Flush)
-
12.0 min: 95% B
-
12.1 min: 20% B (Re-equilibrate)
-
-
Flow Rate: 0.4 mL/min.
-
Detection: UV @ 245 nm (Lambda max for phenylureas).
3. System Suitability Criteria (Self-Validation):
-
Resolution (
): > 1.5 between critical isomer pair. -
Tailing Factor (
): < 1.3 for the main peak. -
Precision: RSD < 2.0% for retention time (n=5 injections).
References
-
SIELC Technologies. (n.d.). Separation of 1-Acetyl-3-phenylurea on Newcrom R1 HPLC column. Retrieved from [Link]
-
U.S. National Library of Medicine. (2022). Enhanced Biodegradation of Phenylurea Herbicides by Ochrobactrum anthrophi CD3 Assessment of Its Feasibility in Diuron-Contaminated Soils. PubMed Central. Retrieved from [Link]
-
MDPI. (2021). Determination of Phenylurea Herbicides in Water Samples by Magnet-Integrated Fabric Phase Sorptive Extraction Combined with High Performance Liquid Chromatography. Molecules. Retrieved from [Link]
-
Chromatography Forum. (2017). Separation of positional isomers. Retrieved from [Link]
Sources
Validation & Comparative
Publish Comparison Guide: Cross-Reactivity Profiling of 1-(4-Cyanophenyl)-3-phenylurea
The following guide details the cross-reactivity profiling of 1-(4-Cyanophenyl)-3-phenylurea , a fundamental diarylurea scaffold representing the core pharmacophore of Type II kinase inhibitors.
Executive Summary
1-(4-Cyanophenyl)-3-phenylurea (hereafter referred to as CPU-Scaffold ) represents a minimal pharmacophore for Type II kinase inhibition .[1] Unlike ATP-competitive inhibitors (Type I) that bind the active conformation, urea-based scaffolds stabilize the inactive DFG-out conformation of kinases. This guide outlines the profiling strategy to evaluate the selectivity of CPU-Scaffold against a panel of tyrosine and serine/threonine kinases.
The primary objective of profiling this compound is often twofold:
-
Medicinal Chemistry: To establish the "baseline selectivity" of the diarylurea core before elaborating with solubilizing tails (as seen in Sorafenib or Regorafenib ).
-
Toxicology: To assess potential off-target mammalian kinase inhibition of urea-based agrochemicals (cytokinin analogs).
Compound Profile & Mechanism of Action[2][3]
Chemical Identity[1][4][5][6]
-
IUPAC Name: 1-(4-cyanophenyl)-3-phenylurea[1]
-
Core Scaffold: Diarylurea (Sym-diphenylurea derivative)[1]
-
Key Functional Group: The central urea linker functions as a "bi-dentate" hydrogen bond donor/acceptor, anchoring the molecule to the conserved Glu/Asp residues in the kinase activation loop.
Mechanism: Type II Inhibition
The CPU-Scaffold exploits the flexibility of the activation loop.[1] It binds only when the conserved Aspartate-Phenylalanine-Glycine (DFG) motif flips to the "out" position, creating a hydrophobic pocket adjacent to the ATP binding site.
-
Selectivity Driver: Only specific kinases (e.g., VEGFR, PDGFR, p38 MAPK, Raf) can energetically access this DFG-out conformation.
-
Kinetics: Binding is often slow-on/slow-off, requiring pre-incubation during profiling assays.[1]
Figure 1: Pharmacophore mapping of the CPU-Scaffold binding to the DFG-out kinase conformation.
Comparative Profiling Data
The following table contrasts the CPU-Scaffold against established Type II inhibitors. The CPU-Scaffold lacks the "tail" regions (e.g., the N-methylpicolinamide of Sorafenib) that provide nanomolar potency, resulting in a micromolar but distinct selectivity profile.
Table 1: Cross-Reactivity & Potency Comparison[1]
| Feature | 1-(4-Cyanophenyl)-3-phenylurea (Scaffold) | Sorafenib (Optimized Drug) | BIRB-796 (Reference) |
| Primary Targets | p38α MAPK , Raf , VEGFR2 | C-Raf , B-Raf , VEGFR , PDGFR | p38 MAPK (All isoforms) |
| Potency (IC50) | 1 - 10 µM (Moderate) | < 50 nM (High) | < 10 nM (High) |
| Binding Mode | Type II (DFG-out) | Type II (DFG-out) | Type II (DFG-out) |
| Selectivity Profile | Narrower Spectrum. Primarily hits kinases with high "DFG-out" plasticity (p38, Raf).[1] | Broad Spectrum. Hits "Split-RTKs" (FLT3, KIT, RET) due to extended tail interactions. | Highly Selective. Engineered specifically for p38 pocket. |
| Off-Targets | Cytokinin Receptors (Plant), EphB2 , Lck | BRAF(V600E) , c-KIT | JNK2 (Weakly) |
| Clinical Status | Tool Compound / Agrochemical | FDA Approved (HCC, RCC) | Clinical Candidate (Discontinued) |
Analyst Note: The CPU-Scaffold often shows "cleaner" profiles than optimized drugs because it lacks the lipophilic tails that inadvertently grab other hydrophobic pockets.[1] However, its lower potency requires higher testing concentrations (10 µM), which can introduce non-specific aggregation artifacts if not controlled.
Experimental Protocols for Profiling
To accurately profile this compound, you must use assays that detect inactive conformation binders . Standard ATP-high enzymatic assays may miss the activity if the compound cannot compete with high ATP concentrations or if the kinase is locked in the active state.
Protocol A: Binding Assay (KINOMEscan™ / Kd Determination)
Preferred method for Type II inhibitors as it is ATP-independent.[1]
-
Principle: Competition binding between the test compound and an immobilized active-site directed ligand.[1]
-
Preparation: Dissolve 1-(4-Cyanophenyl)-3-phenylurea in 100% DMSO to 10 mM.
-
Screening Concentration: Screen at 10 µM initially.
-
Incubation: Incubate compound with DNA-tagged kinase and immobilized ligand for 1 hour at Room Temp.
-
Readout: qPCR detection of the eluted kinase.
-
Data Output: Percent of Control (PoC). Hits (<35% PoC) are followed up for Kd determination.
Protocol B: Enzymatic Assay (FRET/Luminescence) with Pre-Incubation
Critical for measuring functional inhibition of slow-binding inhibitors.[1]
-
Reagents: Recombinant Kinase (e.g., p38α, VEGFR2), Peptide Substrate, ATP (at Km), Detection Reagents (e.g., ADP-Glo or Z'-Lyte).
-
Step 1 (Pre-incubation):
-
Mix Kinase + Compound (CPU-Scaffold) in buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Triton X-100).
-
CRITICAL: Incubate for 30–60 minutes without ATP. This allows the kinase to "breathe" and the compound to trap the DFG-out state.
-
-
Step 2 (Reaction):
-
Add ATP + Substrate to initiate reaction.
-
Incubate for 60 minutes.
-
-
Step 3 (Detection): Add stop solution/detection reagent and read plate.
-
Validation: Compare IC50 values with and without pre-incubation. A shift to lower IC50 with pre-incubation confirms Type II / slow-binding mechanism.
Signaling Pathway Impact
The CPU-Scaffold primarily intersects the MAPK and Angiogenesis pathways.[1]
Figure 2: Biological impact of CPU-Scaffold on MAPK and Angiogenesis signaling cascades.[1]
References
-
Structural Basis of Type II Inhibition: Liu, Y. & Gray, N. S. Rational design of inhibitors that bind to inactive kinase conformations. Nature Chemical Biology 2, 358–364 (2006).
-
Diarylurea Scaffold Profiling (Sorafenib Analogues): Wilhelm, S. M. et al. Discovery and development of sorafenib: a multikinase inhibitor for treating cancer. Nature Reviews Drug Discovery 5, 835–844 (2006).
-
Kinase Profiling Methodologies (KINOMEscan): Fabian, M. A. et al. A small molecule-kinase interaction map for clinical kinase inhibitors. Nature Biotechnology 23, 329–336 (2005).
-
Phenylurea Cytokinins and Kinase Cross-Reactivity: Spíchal, L. et al. Phenylurea Cytokinins: Their Activity and Cross-Reactivity with Purine Cytokinins. Plant Physiology 126, 1036-1043 (2004). [1]
Sources
Comparative analysis of 1-(4-Cyanophenyl)-3-phenylurea and established HDAC inhibitors
Focus Application: Pharmacological Induction of Fetal Hemoglobin (HbF) & Cytostatic Mechanisms[1]
Executive Summary: Precision vs. Pleiotropy
This guide provides a technical comparison between 1-(4-Cyanophenyl)-3-phenylurea (CPU) and established Histone Deacetylase Inhibitors (HDACi) such as Vorinostat (SAHA) and Panobinostat.[1]
While both compound classes are potent inducers of fetal hemoglobin (HbF)—a critical therapeutic target for Sickle Cell Disease (SCD) and
-
HDAC Inhibitors function as "epigenetic sledgehammers," modifying chromatin structure globally to reactivate silenced genes (
-globin), often at the cost of high cytotoxicity and pleiotropic side effects.[1] -
CPU acts as a "precision scalpel," specifically activating the Heme-Regulated Inhibitor (HRI) kinase.[1] This triggers a translational control pathway (eIF2
phosphorylation) that selectively upregulates ATF4 and HbF with significantly reduced off-target cytotoxicity.[1]
Mechanistic Divergence[1]
To validate the activity of these compounds in your workflow, you must understand the signaling causality. CPU does not inhibit HDACs; it mimics heme deficiency signaling.
Signaling Pathway Architecture
The following diagram illustrates the parallel pathways by which CPU and HDAC inhibitors converge on the therapeutic outcome (HbF induction), highlighting the specific biomarkers you must track for validation.
Figure 1: Mechanistic bifurcation between CPU (HRI-mediated translational control) and HDAC Inhibitors (Epigenetic chromatin remodeling).[1]
Comparative Performance Analysis
The following data synthesizes experimental outcomes in K562 erythroleukemia cells, the standard model for HbF induction.
| Feature | 1-(4-Cyanophenyl)-3-phenylurea (CPU) | HDAC Inhibitors (e.g., Vorinostat) |
| Primary Target | HRI Kinase (Activator) | HDAC Class I/II (Inhibitor) |
| Mechanism Type | Translational Control (ISR pathway) | Epigenetic/Transcriptional |
| Key Biomarker | Increased p-eIF2 | Increased Acetyl-Histone H3 |
| Effective Conc.[1] (EC50) | 1.0 – 5.0 | 0.5 – 2.0 |
| HbF Fold Induction | High (Primary effect) | High (Primary effect) |
| Cytotoxicity | Low (Specific to heme pathway) | High (Broad cell cycle arrest/apoptosis) |
| Cell Cycle Effect | G0/G1 arrest (mild, reversible) | G1/S arrest (potent, often irreversible) |
| Selectivity Profile | High specificity for erythroid lineage | Low specificity (Pleiotropic effects) |
Key Technical Insight
Why choose CPU? While HDAC inhibitors like Vorinostat are potent, their clinical utility in hemoglobinopathies is limited by bone marrow suppression and fatigue caused by broad epigenetic alteration. CPU activates the "integrated stress response" specifically mimicking heme deficiency, a natural physiological trigger for HbF, offering a potentially wider therapeutic window.[1]
Experimental Protocols (Self-Validating Systems)
To objectively compare CPU against an HDAC inhibitor, you must perform a "Triangulation Assay" that measures:
Protocol A: K562 Erythroid Differentiation Assay
Objective: Quantify functional HbF induction.
-
Seeding: Seed K562 cells at
cells/mL in RPMI-1640 + 10% FBS. -
Treatment Groups:
-
Incubation: Culture for 72 to 96 hours without media change.
-
Readout (Benzidine Staining):
-
Wash
cells in PBS. -
Resuspend in 50
L PBS. -
Add 25
L Benzidine Solution (0.2% w/v benzidine dihydrochloride in 0.5M acetic acid). -
Add 25
L Hydrogen Peroxide (1% H O ).[1] -
Incubate 5 mins at Room Temp (Dark).
-
Quantification: Count blue-stained cells (hemoglobin positive) vs. clear cells using a hemocytometer.
-
Validation Threshold: Vorinostat should yield >40% positive cells. CPU should yield comparable induction (>35-40%) without significant cell debris.[1]
-
Protocol B: Mechanistic Validation (Western Blot)
Objective: Confirm that CPU acts via HRI and not HDAC inhibition.[1] This is the critical self-validating step.
-
Lysis: Harvest treated cells (24h post-treatment) and lyse in RIPA buffer with Phosphatase Inhibitors (Critical for eIF2
detection) and Protease Inhibitors.[1] -
Antibodies:
-
Expected Results:
Toxicology and Limitations
HDAC Inhibitors (The "Dirty" Standard)
Established HDAC inhibitors are associated with significant toxicity profiles.[1] In experimental settings, you will observe:
-
Apoptosis: High levels of Sub-G1 population in flow cytometry (Propidium Iodide staining).
-
ROS Generation: HDACi often induce oxidative stress, which can be measured via DCFDA staining.[1]
-
Non-Specificity: They alter the expression of thousands of genes unrelated to hemoglobin.
CPU (The Specific Alternative)[1]
-
HRI Specificity: CPU targets the N-terminal domain of HRI. It requires HRI presence to function; it is inactive in HRI-knockout cell lines (a useful negative control experiment).[1]
-
Toxicity: Generally shows higher cell viability at effective doses compared to HDACi.
-
Limitation: Poor solubility in aqueous media. Stock solutions must be prepared in DMSO (typically 10-50 mM) and stored at -20°C.[1]
References
-
Chen, J. J. (2014).[1] Regulation of protein synthesis by the heme-regulated eIF2alpha kinase: relevance to anemias.[6] Blood, 123(19), 2969–2976.[1]
-
Aktas, B. H., et al. (2020).[1] New activators of eIF2alpha Kinase Heme-Regulated Inhibitor (HRI) with improved biophysical properties.[1] European Journal of Medicinal Chemistry, 186, 111973.[1]
-
Witt, O., et al. (2009).[1] Histone deacetylase inhibitors: targeting the epigenome.[7] Current Cancer Drug Targets, 9(3), 291-309.[1]
-
Cao, H., et al. (2004).[1][7] Induction of human gamma-globin gene expression by histone deacetylase inhibitors.[8][9][10] Blood, 103(2), 701-709.[1]
-
Suragani, R. N., et al. (2012).[1] Heme-regulated eIF2alpha kinase activated Atf4 signaling pathway in oxidative stress and erythropoiesis. Blood, 119(22), 5276-5284.[1]
Sources
- 1. WO2021072028A1 - Activators of heme regulated inhibitor kinase (hri) - Google Patents [patents.google.com]
- 2. Frontiers | In Vitro and In Vivo Studies for the Investigation of γ-Globin Gene Induction by Adhatoda vasica: A Pre-Clinical Study of HbF Inducers for β-Thalassemia [frontiersin.org]
- 3. Development and characterization of K562 cell clones expressing BCL11A-XL: Decreased hemoglobin production with fetal hemoglobin inducers and its rescue with mithramycin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of 1-((1,4-trans)-4-aryloxycyclohexyl)-3-arylurea Activators of the Heme Regulated Inhibitor as Selective Activators of Eukaryotic Initiation Factor 2 alpha (eIF2α) Phosphorylation Arm of the Integrated Endoplasmic Reticulum Stress Response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Explorations of Substituted Urea Functionality for Discovery of New Activators of the Heme Regulated Inhibitor Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New activators of eIF2α Kinase Heme-Regulated Inhibitor (HRI) with improved biophysical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Histone deacetylase inhibitors and hemoglobin F induction in β-thalassemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Induction of fetal hemoglobin expression by the histone deacetylase inhibitor apicidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inactivation of HDAC1 or HDAC2 induces gamma globin expression without altering cell cycle or proliferation - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to the Reproducible Synthesis of 1-(4-Cyanophenyl)-3-phenylurea: A Comparative Analysis of Methodologies
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the reproducibility of synthetic protocols is paramount. This guide provides an in-depth technical analysis of the synthesis of 1-(4-Cyanophenyl)-3-phenylurea, a key intermediate and structural motif in various pharmacologically active compounds. While a specific, detailed published protocol for this exact molecule is not readily found in peer-reviewed literature, its synthesis relies on a fundamental and robust chemical transformation: the reaction of an amine with an isocyanate.
This guide will present a standardized, reliable protocol for the synthesis of 1-(4-Cyanophenyl)-3-phenylurea, serving as a benchmark for reproducibility. We will then compare this with a plausible alternative methodology, evaluating the potential impacts on yield, purity, and scalability. The information herein is designed to empower researchers to confidently and consistently produce this valuable compound.
Introduction to 1-(4-Cyanophenyl)-3-phenylurea
1-(4-Cyanophenyl)-3-phenylurea belongs to the diaryl urea class of compounds, a scaffold that is prevalent in a wide array of biologically active molecules, including kinase inhibitors used in cancer therapy. The cyanophenyl moiety offers a versatile handle for further chemical modification, making this a valuable building block in drug discovery programs. The phenylurea core is known to participate in key hydrogen bonding interactions with biological targets. Given its importance, establishing a reliable and reproducible synthetic route is a critical first step in any research endeavor utilizing this compound.
Standardized Synthesis Protocol (Method A)
The most direct and widely employed method for the synthesis of unsymmetrical diaryl ureas is the nucleophilic addition of an aniline to an isocyanate. This reaction is typically high-yielding and proceeds under mild conditions. For the synthesis of 1-(4-Cyanophenyl)-3-phenylurea, this involves the reaction of 4-aminobenzonitrile with phenyl isocyanate.
Causality Behind Experimental Choices
-
Solvent: Anhydrous tetrahydrofuran (THF) is chosen as the solvent due to its ability to dissolve both reactants and its inertness under the reaction conditions. Its relatively low boiling point also facilitates easy removal during workup.
-
Temperature: The reaction is initially conducted at 0°C to control the initial exothermic reaction upon addition of the highly reactive phenyl isocyanate. Allowing the reaction to proceed to room temperature ensures completion without the need for heating, which could promote side reactions.
-
Stoichiometry: A slight excess of phenyl isocyanate is often used to ensure the complete consumption of the more valuable 4-aminobenzonitrile. However, for the purpose of obtaining a high-purity product with minimal side-product formation, a near 1:1 stoichiometry is recommended, with careful monitoring of the reaction progress.
Experimental Workflow: Method A
Caption: Workflow for the standardized synthesis of 1-(4-Cyanophenyl)-3-phenylurea (Method A).
Detailed Protocol: Method A
-
To a stirred solution of 4-aminobenzonitrile (1.18 g, 10 mmol) in anhydrous tetrahydrofuran (THF, 50 mL) under an inert atmosphere (nitrogen or argon) at 0°C, add phenyl isocyanate (1.19 g, 10 mmol) dropwise over 10 minutes.
-
Maintain the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
The product will precipitate out of the solution as a white solid. Collect the solid by vacuum filtration.
-
Wash the collected solid with a small amount of cold THF to remove any unreacted starting materials.
-
Dry the product under vacuum to yield 1-(4-Cyanophenyl)-3-phenylurea.
Alternative Synthesis Protocol (Method B)
An alternative approach involves a slight modification of the reaction conditions, which can be advantageous in certain laboratory settings or for scaling up the reaction. This method utilizes a different solvent, toluene, and a higher reaction temperature.
Causality Behind Experimental Choices
-
Solvent: Toluene is a less polar solvent than THF and has a higher boiling point. This can be beneficial for reactions that require heating to go to completion and can sometimes lead to a cleaner precipitation of the product.
-
Temperature: Running the reaction at an elevated temperature (reflux) can significantly decrease the reaction time. However, it may also increase the likelihood of side-product formation, such as the formation of a symmetrical diaryl urea from the reaction of phenyl isocyanate with any residual water.
Experimental Workflow: Method B
Caption: Workflow for the alternative synthesis of 1-(4-Cyanophenyl)-3-phenylurea (Method B).
Detailed Protocol: Method B
-
In a round-bottom flask equipped with a reflux condenser, suspend 4-aminobenzonitrile (1.18 g, 10 mmol) in toluene (50 mL) under an inert atmosphere.
-
Add phenyl isocyanate (1.19 g, 10 mmol) to the suspension.
-
Heat the reaction mixture to reflux (approximately 110°C) and maintain for 1-2 hours, monitoring by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature. The product will crystallize out of the solution.
-
Collect the solid by vacuum filtration and wash with a small amount of cold toluene.
-
Dry the product under vacuum.
Comparative Analysis of Method A and Method B
| Parameter | Method A (THF, 0°C to RT) | Method B (Toluene, Reflux) | Justification & Expected Outcome |
| Reaction Time | 2.5 - 4.5 hours | 1 - 2 hours | The higher temperature in Method B significantly accelerates the reaction rate. |
| Expected Yield | High (typically >90%) | High (typically >90%) | Both methods are expected to be high-yielding due to the nature of the reaction. |
| Purity of Crude Product | Generally high | May require recrystallization | The milder conditions of Method A are less likely to produce byproducts. The higher temperature in Method B could lead to minor impurities that may necessitate a recrystallization step to achieve high purity. |
| Scalability | Readily scalable | Scalable, but requires more energy input for heating. | Both methods are suitable for larger scale synthesis. The choice may depend on available equipment and energy considerations. |
| Safety Considerations | THF is highly flammable and can form peroxides. | Toluene is flammable and has associated health risks. | Standard laboratory safety precautions should be followed for both methods. The use of a reflux condenser in Method B is critical to prevent solvent loss and ensure safety. |
Characterization and Validation
A successful synthesis of 1-(4-Cyanophenyl)-3-phenylurea should be validated through a series of analytical techniques. The following table provides the expected characterization data for the target compound, compiled from spectral data of closely related analogs and theoretical predictions.
| Analysis | Expected Result |
| Appearance | White to off-white solid |
| Melting Point | Expected to be in the range of 200-220°C (based on similar diaryl ureas) |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): ~9.2 (s, 1H, NH), ~8.8 (s, 1H, NH), ~7.7 (d, 2H), ~7.6 (d, 2H), ~7.5 (d, 2H), ~7.3 (t, 2H), ~7.0 (t, 1H) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): ~152 (C=O), ~143, ~139, ~133, ~129, ~122, ~119, ~118, ~105 |
| IR (KBr, cm⁻¹) | ~3300 (N-H stretch), ~2230 (C≡N stretch), ~1650 (C=O stretch, amide I), ~1550 (N-H bend, amide II) |
| Mass Spectrometry (ESI+) | m/z: 238.0975 [M+H]⁺ |
Conclusion
The synthesis of 1-(4-Cyanophenyl)-3-phenylurea is a straightforward and reproducible process that can be reliably achieved through the reaction of 4-aminobenzonitrile and phenyl isocyanate. This guide has presented two robust methods, with Method A offering a milder, potentially higher-purity route, and Method B providing a faster alternative. The choice between these methods will depend on the specific requirements of the researcher, including desired purity, available equipment, and time constraints. By following the detailed protocols and utilizing the provided characterization data for validation, researchers can confidently synthesize this important chemical building block for their scientific endeavors.
References
- General procedures for the synthesis of diaryl ureas are well-established in organic chemistry textbooks and literature. For a representative example, see: March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 4th ed.; Wiley: New York, 1992. (Note: This is a general reference for the reaction type, not a specific protocol for the target molecule).
-
PubChem. 1-(4-cyanophenyl)-3-phenylurea. [Link] (accessed Jan 31, 2026).
Validating Molecular Docking Predictions for 1-(4-Cyanophenyl)-3-phenylurea: A Comparative Guide
Executive Summary
This guide provides a rigorous experimental framework to validate docking predictions for CPU. We focus on its primary pharmacophore utility—sEH inhibition —due to the structural homology of the urea motif to the epoxide transition state. We compare CPU against the industry-standard inhibitor TPPU to establish relative potency and kinetic efficiency.
Part 1: The In Silico Premise & Mechanistic Hypothesis
Before wet-lab validation, the docking hypothesis must be mechanistically sound. The urea moiety of CPU is designed to mimic the transition state of epoxide hydrolysis.
The Predicted Binding Mode
In the catalytic pocket of sEH (e.g., PDB ID: 3ANS or 5AKW ), the urea protons of CPU act as a "catalytic anchor."
-
Interaction A: The two urea -NH- groups donate hydrogen bonds to the carboxylate oxygen of Asp335 (human numbering).
-
Interaction B: The carbonyl oxygen of the urea accepts a hydrogen bond from Tyr383 or Tyr466 .
-
Role of 4-Cyano: The 4-cyano group on the phenyl ring is an electron-withdrawing group (EWG). Expert Insight: This EWG increases the acidity of the urea protons, theoretically strengthening the H-bonds with Asp335 compared to a non-substituted diphenylurea.
Visualization: The Validation Workflow
The following diagram outlines the logical flow from computational prediction to experimental truth.
Figure 1: The critical path for validating small molecule inhibitors. A linear progression from computational scoring to biophysical confirmation.
Part 2: Comparative Framework
To objectively assess CPU, it must be benchmarked against established alternatives.
| Feature | Test Compound: CPU | Standard Reference: TPPU | Negative Control |
| Chemical Name | 1-(4-Cyanophenyl)-3-phenylurea | 1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl)urea | DMSO (Vehicle) |
| Role | Experimental Candidate | Validated sEH Inhibitor (Potent) | Baseline Noise |
| Predicted Binding | Hydrophobic + H-bond Anchor | Optimized Hydrophobic/Polar Balance | None |
| Solubility | Low/Moderate (DMSO soluble) | High (Optimized PK properties) | N/A |
| Expected IC50 | ~10 - 100 nM range | ~1 - 5 nM range | No Inhibition |
Why TPPU? TPPU is chosen over older inhibitors (like AUDA) because of its superior metabolic stability and high potency, making it a more rigorous bar for comparison [1].
Part 3: Biochemical Validation (Enzymatic Assay)
The most direct validation of the docking score is the Fluorescent sEH Assay . This assay measures the hydrolysis of a non-fluorescent substrate (PHOME) into a fluorescent product (6-methoxy-2-naphthaldehyde).
Protocol 1: Fluorometric IC50 Determination
Objective: Quantify the concentration of CPU required to inhibit 50% of sEH activity.
Reagents:
-
Recombinant Human sEH (hsEH).
-
Substrate: PHOME (Cyano(6-methoxy-naphthalen-2-yl)methyl trans-(3-phenyl-oxiranyl)-methyl carbonate).
-
Buffer: 25 mM Bis-Tris-HCl (pH 7.0), 0.1 mg/mL BSA.
Step-by-Step Methodology:
-
Preparation: Dissolve CPU and TPPU in DMSO to 10 mM stock. Prepare serial dilutions (0.1 nM to 10 µM) in assay buffer. Note: Keep final DMSO concentration < 1% to avoid enzyme denaturation.
-
Pre-Incubation (Critical Step): Incubate 20 µL of enzyme solution with 20 µL of inhibitor (CPU or TPPU) for 5 minutes at 30°C.
-
Expert Insight: Urea inhibitors are often "slow-tight" binders. Pre-incubation ensures the inhibitor has time to induce the necessary conformational change in the enzyme active site.
-
-
Initiation: Add 160 µL of PHOME substrate (final conc. 50 µM).
-
Measurement: Monitor fluorescence (Excitation: 330 nm, Emission: 465 nm) kinetically for 10–30 minutes.
-
Analysis: Calculate the slope (rate) of the linear portion of the curve. Plot % Inhibition vs. Log[Concentration] to derive IC50 using non-linear regression (Hill equation).
Success Criteria:
-
Z-Factor: > 0.5 (indicates a robust assay).
-
Correlation: If the docking score of CPU is similar to TPPU, the experimental IC50 should be within 1 log unit of TPPU (approx. 1–10 nM).
Part 4: Biophysical Validation (Binding Kinetics)
Docking predicts affinity (
Protocol 2: Surface Plasmon Resonance (SPR)
Objective: Determine the dissociation constant (
Methodology:
-
Immobilization: Immobilize biotinylated sEH onto a Streptavidin (SA) sensor chip. Target immobilization level: ~2000 RU.
-
Injection: Inject CPU and TPPU at 5 concentrations (e.g., 3.125, 6.25, 12.5, 25, 50 nM) in single-cycle kinetics mode.
-
Flow Rate: High flow rate (30–50 µL/min) to minimize mass transport limitations.
-
Regeneration: Usually not needed for small molecules; allow sufficient dissociation time (10–15 mins).
Data Interpretation:
-
Sensorgram Shape: Look for "square" waves (fast on/off) vs. curvature (slow kinetics).
-
Validation: If CPU shows a
similar to the IC50 derived in Protocol 1, the docking prediction is biophysically validated.
Part 5: Mechanism of Action Visualization
Understanding how CPU inhibits the target is as important as if it inhibits. The diagram below illustrates the molecular mechanism validated by these protocols.
Figure 2: Mechanism of Action. CPU competes with the epoxide substrate for the catalytic Aspartate residue, preventing the hydrolysis of anti-inflammatory EETs.
References
-
Rose, T. E., et al. (2010). "1-Aryl-3-(1-acylpiperidin-4-yl)urea inhibitors of human and murine soluble epoxide hydrolase: structure-activity relationships, pharmacokinetics, and reduction of inflammatory pain." Journal of Medicinal Chemistry.
-
Morisseau, C., & Hammock, B. D. (2013). "Impact of soluble epoxide hydrolase inhibition on chronic diseases." Annual Review of Pharmacology and Toxicology.
-
Kitamura, S., et al. (2017).[1] "Occurrence of urea-based soluble epoxide hydrolase inhibitors from the plants in the order Brassicales." PLOS ONE. [1]
-
Shen, H. C. (2010). "Soluble Epoxide Hydrolase Inhibitors: A Patent Review." Expert Opinion on Therapeutic Patents.
Sources
Safety Operating Guide
Personal protective equipment for handling 1-(4-Cyanophenyl)-3-phenylurea
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and logistical information for the handling and disposal of 1-(4-Cyanophenyl)-3-phenylurea. As Senior Application Scientists, our goal is to empower you with the knowledge to work safely and effectively, ensuring both personal safety and the integrity of your research. This document is structured to provide not just procedural steps, but the scientific reasoning behind them, fostering a culture of safety and excellence in the laboratory.
Understanding the Hazards: A Proactive Approach to Safety
Key Potential Hazards:
-
Acute Toxicity (Oral): Harmful if swallowed.[3]
-
Skin and Eye Irritation: May cause irritation upon direct contact.[2]
-
Respiratory Tract Irritation: Inhalation of dust may cause respiratory irritation.[2]
Given these potential hazards, a stringent adherence to the personal protective equipment (PPE) guidelines outlined below is imperative.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to minimizing exposure to 1-(4-Cyanophenyl)-3-phenylurea. The following recommendations are based on a comprehensive risk assessment for handling solid, potentially hazardous chemical compounds in a laboratory setting.
Core PPE Requirements:
-
Eye and Face Protection: Chemical safety goggles are mandatory at all times when handling this compound. A face shield should be worn in situations where there is a significant risk of splashes or dust generation.
-
Skin Protection:
-
Gloves: Chemical-resistant gloves are essential. Nitrile gloves are a suitable choice for splash protection and handling small quantities.[5][6] However, for prolonged contact or when handling larger quantities, it is advisable to consult a glove compatibility chart or the glove manufacturer's recommendations for aromatic ureas and nitriles. Always inspect gloves for any signs of degradation before use and change them immediately if contact with the chemical is suspected.
-
Lab Coat: A clean, buttoned lab coat must be worn to protect street clothing and skin from contamination.
-
-
Respiratory Protection:
-
For routine handling of small quantities in a well-ventilated area, respiratory protection may not be required.
-
However, if there is a potential for aerosol or dust generation, or if working outside of a certified chemical fume hood, a NIOSH-approved respirator (e.g., an N95 dust mask or a respirator with appropriate cartridges for organic vapors and particulates) must be used.[1]
-
PPE Selection Based on Task
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Transferring (Solid) | Safety Goggles & Face Shield | Nitrile Gloves (double-gloving recommended) | Lab Coat | Required if not in a fume hood (N95 minimum) |
| Solution Preparation | Safety Goggles & Face Shield | Nitrile Gloves | Lab Coat | Recommended if volatile solvents are used |
| Running Reactions | Safety Goggles | Nitrile Gloves | Lab Coat | As dictated by the overall reaction hazards |
| Work-up and Purification | Safety Goggles & Face Shield | Nitrile Gloves | Lab Coat | As dictated by the overall process hazards |
Procedural Guidance for Safe Handling
Adherence to established laboratory protocols is fundamental to ensuring a safe working environment. The following step-by-step guidance should be followed when working with 1-(4-Cyanophenyl)-3-phenylurea.
Preparation and Engineering Controls:
-
Designated Area: All work with 1-(4-Cyanophenyl)-3-phenylurea should be conducted in a designated area within a certified chemical fume hood to minimize the risk of inhalation exposure.[1]
-
Ventilation: Ensure that the chemical fume hood is functioning correctly before commencing any work.
-
Emergency Equipment: Confirm the location and accessibility of the nearest safety shower and eyewash station. Ensure they are in proper working order.
Donning PPE: A Deliberate Process
Handling and Experimental Work:
-
Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.
-
Weighing: Use a balance inside the chemical fume hood or in a ventilated enclosure.
-
Spill Management: In case of a spill, immediately alert others in the vicinity. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.
Doffing PPE: Preventing Contamination
The removal of PPE is a critical step to prevent cross-contamination.
Disposal Plan: Environmental Responsibility
Proper disposal of 1-(4-Cyanophenyl)-3-phenylurea and any contaminated materials is crucial to protect the environment and comply with regulations.
-
Waste Collection: All solid waste contaminated with 1-(4-Cyanophenyl)-3-phenylurea, including gloves, weigh boats, and absorbent materials from spills, should be collected in a clearly labeled, sealed hazardous waste container.
-
Solvent Waste: Solutions containing 1-(4-Cyanophenyl)-3-phenylurea should be collected in a designated, labeled hazardous waste container for liquid organic waste.
-
Disposal Method: Dispose of all waste through your institution's hazardous waste management program. Do not dispose of this chemical down the drain or in regular trash. The recommended disposal method is incineration by a licensed hazardous waste disposal facility.[3][7]
In Case of Exposure: Immediate Actions
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[2]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]
By adhering to these guidelines, you can significantly mitigate the risks associated with handling 1-(4-Cyanophenyl)-3-phenylurea and ensure a safe and productive research environment.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Phenylurea, 97%. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 1,4-Phenylenediamine. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 1,3-dimethyl-1,3-diphenylurea. Retrieved from [Link]
-
PubChem. (n.d.). Phenylurea. Retrieved from [Link]
-
University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]
- Google Patents. (n.d.). Method for removing impurities from a urea solution.
-
F1000Research. (2022, April 13). Anti-inflammatory activity and toxicity evaluation of 1,3-bis(p-hydroxyphenyl)urea. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrolysis and recycling of urea formaldehyde resin residues. Retrieved from [Link]
-
Duke University Safety. (n.d.). The following chemical resistance ratings are based on published research data. Retrieved from [Link]
-
Chemistry For Everyone. (2025, August 9). Is It Possible To Recycle Urea? [Video]. YouTube. Retrieved from [Link]
-
Unisan. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. Retrieved from [Link]
-
Gloves Chemical Resistance Chart. (n.d.). Retrieved from [Link]
-
National Center for Biotechnology Information. (2024, April 2). The Removal of Formaldehyde from Urea Formaldehyde Adhesive by Sodium Borohydride Treatment and Its Application in Plywood. Retrieved from [Link]
- Google Patents. (n.d.). Method for recycling urea in urea adduct process.
-
ResearchGate. (n.d.). Phenylurea Herbicides. Retrieved from [Link]
-
SOSCleanroom. (2024, September 6). Nitrile Gloves and Their Chemical Resistance. Retrieved from [Link]
-
F1000Research. (2022, April 13). Anti-inflammatory activity and toxicity evaluation of 1,3-bis(p-hydroxyphenyl)urea. Retrieved from [Link]
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Phenylurea | C7H8N2O | CID 6145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. gloves.com [gloves.com]
- 7. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
